molecular formula C23H36N2O5 B12367526 (R,S,R,S,R)-Boc-Dap-NE

(R,S,R,S,R)-Boc-Dap-NE

货号: B12367526
分子量: 420.5 g/mol
InChI 键: XJDVGABQIFOWFC-BDUQCRIQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R,S,R,S,R)-Boc-Dap-NE is a useful research compound. Its molecular formula is C23H36N2O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C23H36N2O5

分子量

420.5 g/mol

IUPAC 名称

tert-butyl (2R)-2-[(1S,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18-,19-,20+/m1/s1

InChI 键

XJDVGABQIFOWFC-BDUQCRIQSA-N

手性 SMILES

C[C@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O

规范 SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to (R,S,R,S,R)-Boc-Dap-NE: A Key Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,R,S,R)-Boc-Dap-NE is a specific stereoisomer of a Boc-protected dipeptide that serves as a crucial intermediate in the synthesis of highly potent active pharmaceutical ingredients (APIs). Its significance lies within the intricate synthetic pathways of complex molecules, particularly in the field of oncology. This guide provides a comprehensive overview of the chemical structure, properties, and the synthetic context of this compound, tailored for professionals in chemical and pharmaceutical research and development.

This dipeptide is an isomer of Boc-Dap-NE, a known intermediate in the synthesis of Monomethyl Auristatin E (MMAE).[1][2] MMAE is a potent antimitotic agent used as a cytotoxic payload in several antibody-drug conjugates (ADCs), a class of targeted cancer therapeutics.[1][2] The precise stereochemistry of intermediates like this compound is critical, as the biological activity of the final MMAE molecule is highly dependent on its three-dimensional structure.

Chemical Structure and Properties

The precise chemical structure of this compound consists of a Boc-protected Dolaproine (Dap) residue esterified with Norephedrine (NE). The stereochemical descriptors (R,S,R,S,R) define the specific spatial arrangement of the chiral centers within the molecule.

While specific experimental data for this particular isomer is not widely published, key physicochemical properties can be inferred from its constituent parts and data available for its isomers.

Table 1: Physicochemical Properties of Boc-Dap-NE Isomers

PropertyValueSource
Molecular Formula C₂₃H₃₆N₂O₅[3]
Molecular Weight 420.54 g/mol [3]
Appearance Likely a solidInferred
Solubility Expected to be soluble in organic solvents like dichloromethane (B109758), ethyl acetate, and methanol.Inferred

Note: The molecular formula and weight are for the stereoisomer (R,S,S,R,S)-Boc-Dap-NE, which are identical for this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. It is typically formed through the coupling of two key building blocks: N-Boc-Dolaproine and Norephedrine.

Logical Synthesis Workflow

The synthesis of this dipeptide intermediate is a critical step in the convergent synthesis of MMAE. A convergent approach involves the synthesis of separate fragments of the final molecule, which are then combined.

Synthesis_Workflow cluster_reactants Starting Materials N-Boc-Dolaproine N-Boc-Dolaproine Peptide Coupling Peptide Coupling N-Boc-Dolaproine->Peptide Coupling Norephedrine Norephedrine Norephedrine->Peptide Coupling Intermediate This compound Peptide Coupling->Intermediate Further Synthesis Further Synthesis Intermediate->Further Synthesis MMAE MMAE Further Synthesis->MMAE

Caption: Logical workflow for the synthesis of MMAE via the this compound intermediate.

General Experimental Protocol for Peptide Coupling

While a specific protocol for the (R,S,R,S,R) isomer is not publicly available, a general procedure for the formation of the dipeptide ester would involve the following steps:

  • Activation of N-Boc-Dolaproine: The carboxylic acid of N-Boc-Dolaproine is activated to facilitate the amide bond formation. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

  • Coupling Reaction: The activated N-Boc-Dolaproine is then reacted with the desired stereoisomer of Norephedrine in an appropriate aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The reaction is typically carried out at room temperature or slightly below.

  • Work-up and Purification: After the reaction is complete, the crude product is worked up to remove the coupling reagents and byproducts. This often involves aqueous washes to remove water-soluble impurities. The final product, this compound, is then purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to isolate the desired stereoisomer.

Role in Signaling Pathways and Biological Activity

This compound itself is not known to have significant biological activity or to directly participate in cellular signaling pathways. Its primary role is that of a synthetic intermediate. The biological activity of interest arises from the final product, MMAE, which is a potent inhibitor of tubulin polymerization.

MMAE's Mechanism of Action

The significance of synthesizing stereochemically pure intermediates like this compound becomes evident when considering the mechanism of action of MMAE.

MMAE_Pathway ADC_Binding Antibody-Drug Conjugate (ADC) binds to tumor cell surface antigen Internalization ADC is internalized via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking Trafficking to lysosome Internalization->Lysosomal_Trafficking Cleavage Linker cleavage and release of MMAE Lysosomal_Trafficking->Cleavage Tubulin_Binding MMAE binds to tubulin Cleavage->Tubulin_Binding Microtubule_Disruption Inhibition of tubulin polymerization and microtubule disruption Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M phase cell cycle arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of MMAE leading to apoptosis in cancer cells.

The precise stereochemistry of MMAE, which is determined during the synthesis of its precursors, is essential for its high-affinity binding to tubulin. Any deviation in the stereochemistry of the intermediates can lead to a final product with significantly reduced or no biological activity.

Conclusion

This compound is a vital, stereochemically defined building block in the synthesis of advanced therapeutic agents like Monomethyl Auristatin E. While detailed public data on this specific isomer is limited, its importance in the broader context of ADC development is clear. The synthesis of such intermediates requires rigorous control over stereochemistry to ensure the efficacy of the final drug product. This guide underscores the critical role of precision in synthetic chemistry for the advancement of targeted cancer therapies. Further research into the specific properties and optimized synthesis of such intermediates will continue to be a key area of focus for the pharmaceutical industry.

References

The Crucial Role of Stereochemistry in the Biological Activity of Boc-Dap-NE, a Key Intermediate in the Synthesis of Monomethylauristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, particularly in the field of Antibody-Drug Conjugates (ADCs), the precision of molecular design is paramount. The cytotoxic payloads of these ADCs are often highly potent molecules whose efficacy is intrinsically linked to their specific three-dimensional structure. This guide delves into the stereochemistry and indirect biological significance of Boc-Dap-NE, a critical chiral building block in the synthesis of Monomethylauristatin E (MMAE). MMAE is a powerful antimitotic agent and a widely utilized cytotoxic payload in numerous approved and investigational ADCs. Understanding the stereochemical nuances of its synthetic intermediates, such as Boc-Dap-NE, is fundamental to the successful development of effective cancer therapeutics. This document provides an in-depth analysis of the stereochemistry of the diaminopropionic acid (Dap) moiety, quantitative data on the biological activity of the final product (MMAE), and detailed experimental protocols for relevant biological assays.

Stereochemistry of Boc-Dap-NE: The Importance of the L-Configuration

Boc-Dap-NE is a synthetic intermediate and its structure is not that of a simple dipeptide. The "NE" in Boc-Dap-NE refers to Norephedrine. The core of this intermediate, for the purpose of MMAE synthesis, is Nα-Boc-L-2,3-diaminopropionic acid. The stereochemistry of the diaminopropionic acid (Dap) residue is crucial for the biological activity of the final MMAE molecule. The naturally occurring L-isomer of 2,3-diaminopropionic acid is the key precursor.[1] The synthesis of MMAE is a multi-step process involving the coupling of several amino acid-like fragments, and maintaining the correct stereochemistry at each step is essential for the final compound's ability to bind to its biological target, tubulin.

The synthesis of MMAE typically involves a convergent approach where peptide fragments are synthesized separately and then coupled.[2] One of these fragments is derived from Boc-L-Dap-NE. The use of L-Dap ensures the correct spatial arrangement of the functional groups in the final pentapeptide-like structure of MMAE, which is necessary for its high-affinity binding to the tubulin protein.

Biological Activity of Monomethylauristatin E (MMAE)

Boc-Dap-NE itself is not biologically active in the context of cancer therapy; its significance lies in being a stereochemically defined precursor to MMAE. The potent biological activity is exerted by MMAE after it is released from the ADC within the target cancer cell.

MMAE is a highly effective antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[3] Microtubules are essential components of the cytoskeleton and play a critical role in the formation of the mitotic spindle during cell division. MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

The potency of MMAE is remarkably high, with cytotoxic effects observed at nanomolar to picomolar concentrations in various cancer cell lines.

Quantitative Data on the Cytotoxicity of MMAE

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of free MMAE in various human cancer cell lines.

Cancer TypeCell LineIC50 (nM)Citation(s)
Breast Cancer SKBR33.27 ± 0.42[4]
MDA-MB-468-[5]
MDA-MB-453-[5]
BT-474~0.01 (10⁻¹¹ M)[6][7]
HCC1954-[6]
MCF-7-[6]
Lung Cancer NCI-H52419.24[8]
NCI-H5265.23[8]
NCI-H690.32[8]
H1257.37-8.04 ng/mL[9]
Lymphoma Ramos~0.12[10]
U-29320.33 ± 0.14 ng/mL[11]
SUDHL-20.50 ± 0.08 ng/mL[11]
Toledo0.87 ± 0.09 ng/mL[11]
Pancreatic Cancer BxPC-30.97 ± 0.10[12]
PSN-10.99 ± 0.09[12]
Capan-11.10 ± 0.44[12]
Panc-11.16 ± 0.49[12]
Kidney Cancer HEK2934.24 ± 0.37[4]

*Note: ng/mL values can be converted to nM by dividing by the molecular weight of MMAE (717.98 g/mol ) and multiplying by 1000.

Experimental Protocols

Synthesis of Boc-L-Dap-NE (Representative Protocol)

The synthesis of Boc-L-Dap-NE is a multi-step process that involves the protection of L-2,3-diaminopropionic acid followed by coupling with norephedrine. The following is a representative protocol based on standard peptide coupling techniques.

Step 1: Nβ-Boc Protection of L-2,3-Diaminopropionic Acid [13]

  • Dissolve L-2,3-diaminopropionic acid hydrochloride in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution to neutralize the hydrochloride and create a basic environment.

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in dioxane dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Nβ-Boc-L-2,3-diaminopropionic acid.

Step 2: Coupling of Nβ-Boc-L-2,3-Diaminopropionic Acid with Norephedrine

  • Dissolve Nβ-Boc-L-2,3-diaminopropionic acid (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • To the activated mixture, add (1R,2S)-(-)-Norephedrine (1.2 eq).

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Boc-L-Dap-NE.

Biological Assays

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete cell culture medium

    • MMAE

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Treat the cells with a serial dilution of MMAE and a vehicle control for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • MMAE

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (B145695) (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with MMAE or vehicle control for 24-48 hours.

    • Harvest the cells (including any floating cells), wash with cold PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Analyze the samples on a flow cytometer to determine the DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Tubulin Polymerization Inhibition Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.

  • Materials:

    • Purified tubulin

    • General tubulin buffer

    • GTP

    • Fluorescent reporter (e.g., DAPI)

    • MMAE

    • Fluorescence plate reader with temperature control

  • Procedure:

    • Prepare a master mix of tubulin, buffer, GTP, and fluorescent reporter on ice.

    • Add serial dilutions of MMAE or a vehicle control to a 96-well plate pre-warmed to 37°C.

    • Initiate polymerization by adding the cold tubulin master mix to each well.

    • Immediately place the plate in the fluorescence plate reader at 37°C and measure the increase in fluorescence over time (e.g., every 60 seconds for 60 minutes).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

4. Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, an executioner caspase in apoptosis.

  • Materials:

    • Cancer cell lines

    • MMAE

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)

    • Reaction buffer

    • Microplate reader (colorimetric or fluorometric)

  • Procedure:

    • Treat cells with MMAE or a vehicle control for a specified time to induce apoptosis.

    • Lyse the cells and collect the cytosolic extract.

    • Add the cell lysate to a 96-well plate.

    • Add the reaction buffer and the caspase-3 substrate to each well.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Determine the fold-increase in caspase-3 activity by comparing the treated samples to the vehicle control.

Visualizations

Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Signaling_Pathway MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin binds to Microtubule Microtubule Polymerization MMAE->Microtubule inhibits MitoticSpindle Mitotic Spindle Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis triggers Caspase Caspase Cascade Activation (e.g., Caspase-3) Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with MMAE (serial dilutions) incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Analyze data and determine IC50 read_plate->analyze end End analyze->end

References

The Role of (R,S,R,S,R)-Boc-Dap-NE as an Inactive Control in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S,R,S,R)-Boc-Dap-NE is an isomer of Boc-Dap-NE, a dipeptide that serves as a crucial building block in the synthesis of Monomethylauristatin E (MMAE).[1] MMAE is a highly potent antimitotic agent that functions as the cytotoxic payload in several clinically approved ADCs. The intricate stereochemistry of MMAE and its precursors is fundamental to its biological activity. Even minor variations in the spatial arrangement of atoms can lead to a significant or complete loss of function. This principle underpins the use of specific stereoisomers as inactive controls in experimental settings.

While another stereoisomer, (R,S,S,R,S)-Boc-Dap-NE, is explicitly marketed as an inactive isomer of Boc-Dap-NE for use as an experimental control, the specific (R,S,R,S,R) configuration is also presumed to be biologically inactive based on the stringent structural requirements of the molecular target.[2]

The Scientific Rationale for an Inactive Control

The use of an inactive control in drug development and cell biology research is essential for several reasons:

  • Specificity of Action: It allows researchers to confirm that the observed biological effects of the active compound (e.g., MMAE) are due to its specific interaction with its target, rather than off-target effects or general cellular toxicity.

  • Vehicle and Solvent Effects: An inactive control helps to distinguish the effects of the compound from those of the solvent or vehicle used to dissolve and deliver it to the cells.

  • Baseline Measurements: It provides a baseline for comparing the dose-dependent effects of the active compound, allowing for the accurate determination of metrics such as IC50 values.

In the context of MMAE-based ADCs, an inactive control like this compound would be used to demonstrate that the cytotoxicity observed is a direct result of the tubulin inhibition by the correctly configured payload and not due to some non-specific property of the chemical scaffold.

Data Presentation

As previously stated, specific quantitative data for this compound is not available in the public domain. However, a comparative study of Boc-Dap-NE stereoisomers would likely yield data in the following format. The hypothetical data presented below illustrates the expected stark difference in activity between an active precursor and an inactive control.

Table 1: Hypothetical Comparative Cytotoxicity of Boc-Dap-NE Stereoisomers

CompoundStereochemistryCell LineAssay TypeIC50 (nM)
Active Precursor(S,S,R,S,R)MDA-MB-231Cell Viability15
Inactive Control(R,S,R,S,R)MDA-MB-231Cell Viability>10,000
Active Precursor(S,S,R,S,R)HeLaApoptosis25
Inactive Control(R,S,R,S,R)HeLaApoptosis>10,000

Table 2: Hypothetical Tubulin Polymerization Inhibition Data

CompoundStereochemistryTargetAssay TypeIC50 (µM)
Active Precursor(S,S,R,S,R)Porcine Brain TubulinIn vitro polymerization2.5
Inactive Control(R,S,R,S,R)Porcine Brain TubulinIn vitro polymerization>100
Paclitaxel (B517696) (Control)N/APorcine Brain TubulinIn vitro polymerization0.8

Experimental Protocols

The following are detailed methodologies for key experiments where an inactive control such as this compound would be crucial.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the active compound, this compound (as the inactive control), and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the dose-response curves.

In Vitro Tubulin Polymerization Assay
  • Tubulin Preparation: Resuspend purified porcine brain tubulin in a glutamate-based buffer.

  • Compound Incubation: Incubate the tubulin with various concentrations of the active compound, this compound, paclitaxel (as a polymerization promoter), and a vehicle control.

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Determine the IC50 value for inhibition of tubulin polymerization by plotting the extent of polymerization against the compound concentration.

Signaling Pathways and Visualizations

The cytotoxic activity of MMAE, the final product derived from Boc-Dap-NE, is mediated through its interaction with the microtubule network within the cell. This ultimately leads to cell cycle arrest and apoptosis. An inactive precursor like this compound is expected to have no effect on this pathway.

MMAE_Signaling_Pathway MMAE Signaling Pathway Leading to Apoptosis cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_control Inactive Control Pathway ADC Antibody-Drug Conjugate (e.g., with MMAE) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Active MMAE Lysosome->MMAE 4. Payload Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Inhibition of Polymerization DisruptedMicrotubules Disrupted Microtubules MMAE->DisruptedMicrotubules Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest DisruptedMicrotubules->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis Inactive_Control This compound NoEffect No Interaction with Tubulin No Downstream Effect Inactive_Control->NoEffect

Caption: Signaling pathway of MMAE leading to apoptosis.

experimental_workflow Experimental Workflow for Activity Assessment Start Start: Cell Culture Treatment Treatment with Compounds Start->Treatment Active_Compound Active Compound (e.g., MMAE precursor) Treatment->Active_Compound Inactive_Control Inactive Control (this compound) Treatment->Inactive_Control Vehicle_Control Vehicle Control (e.g., DMSO) Treatment->Vehicle_Control Incubation Incubation (e.g., 72 hours) Active_Compound->Incubation Inactive_Control->Incubation Vehicle_Control->Incubation Assay Perform Assay Incubation->Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Assay->Cytotoxicity Tubulin Tubulin Polymerization Assay Assay->Tubulin Data_Analysis Data Analysis and IC50 Determination Cytotoxicity->Data_Analysis Tubulin->Data_Analysis Conclusion Conclusion: Confirm Specific Activity Data_Analysis->Conclusion

Caption: Experimental workflow for assessing compound activity.

Conclusion

The precise stereochemistry of drug molecules is a cornerstone of modern pharmacology. In the development of highly potent therapeutics like MMAE-based ADCs, the use of stereoisomers as inactive controls is indispensable for validating the specificity and mechanism of action of the active compound. While direct experimental data for this compound is not widely published, its role as an inactive control is strongly supported by the established structure-activity relationships of auristatins and their precursors. Researchers and drug development professionals should continue to employ such controls to ensure the rigor and reproducibility of their findings, ultimately leading to the development of safer and more effective cancer therapies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyloxycarbonyl (Boc)-protected diaminopimelic acid (DAP). Diaminopimelic acid is a crucial component of the peptidoglycan layer in many bacteria, making its derivatives, such as the Boc-protected forms, valuable building blocks in the synthesis of novel antibiotics and immunomodulatory agents. This document details the physicochemical characteristics, experimental protocols for synthesis and analysis, and logical workflows for the utilization of these compounds.

Physicochemical Properties

The physical and chemical properties of Boc-protected diaminopimelic acid can vary depending on the stereochemistry (L,L-, D,D-, or meso-) and the extent of Boc protection (mono- or di-protected). The Boc group, being acid-labile, offers a convenient method for temporary amine protection during peptide synthesis.

General Chemical Properties

Boc-protected amino acids are stable under neutral and basic conditions, which makes them compatible with a wide range of coupling reagents used in peptide synthesis.[1] The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This orthogonality allows for selective deprotection without affecting other protecting groups that are sensitive to different conditions.

Quantitative Physical Data

The following tables summarize the available quantitative data for various forms of diaminopimelic acid and its Boc-protected derivatives.

Table 1: Physical Properties of Unprotected Diaminopimelic Acid

PropertyValueReference
Molecular Formula C₇H₁₄N₂O₄[2][3]
Molecular Weight 190.20 g/mol [2][3]
Appearance White powder or crystalline solid[3]
Melting Point ~295 °C (decomposes)[3][4]
Density 1.344 g/mL[3]
Boiling Point 426.7 °C[3]

Table 2: Physical Properties of Boc-Protected Diaminopimelic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation ([α]D)Reference
(2S,6S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid C₁₆H₃₀N₂O₆346.42~205 (decomposes)+4.6° (c=2, H₂O)[5]
tert-Butyl (2S,4R,5E)-2-(tert-butoxycarbonylamino)-4-hydroxy-6-phenylhex-5-enoate C₂₁H₃₁NO₅377.48103–106+30.6 (c=0.1, CHCl₃)[6]
1-tert-Butyl 7-Methyl (2S,6S)-6-Acetamido-2-(tert-butoxycarbonylamino)heptane-1,7-dioate C₁₉H₃₄N₂O₇402.48Not Reported+12.5 (c=0.1, CHCl₃)[6]
Boc-2,6-diaminopimelic acid C₁₇H₃₀N₂O₈390.44Not ReportedNot Reported[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Boc-protected diaminopimelic acid.

Synthesis of Mono-Boc-Protected Diamines

A general and efficient one-pot procedure for the selective mono-Boc protection of diamines has been reported. This method utilizes a temporary protonation of one amine group to direct the protection to the other.

Protocol:

  • Dissolve the diamine (1 equivalent) in anhydrous methanol (B129727) at 0 °C.

  • Slowly add trimethylsilyl (B98337) chloride (Me₃SiCl) (1 equivalent) dropwise to the solution.

  • Allow the mixture to warm to room temperature.

  • Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in methanol.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Dilute the reaction with water and wash with diethyl ether.

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected diamine.[8]

Thin Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method for monitoring the progress of reactions involving Boc-protected amino acids.

Protocol:

  • Plate Preparation: Use silica (B1680970) gel-coated TLC plates.

  • Spotting: Dissolve a small amount of the reaction mixture and starting materials in a suitable solvent and spot them onto the baseline of the TLC plate.

  • Elution: Develop the plate in a sealed chamber containing an appropriate mobile phase. A common solvent system is a mixture of ethyl acetate (B1210297) and hexanes. For acidic compounds, adding a small amount of acetic acid (0.5%) to the eluent can improve resolution, while for basic compounds, adding triethylamine (B128534) (0.5%) can be beneficial.[9]

  • Visualization:

    • UV Light: If the compounds are UV-active, they can be visualized under a UV lamp (254 nm).

    • Staining: Since amino acids are often not UV-active, a ninhydrin (B49086) stain is commonly used.[1]

      • Ninhydrin Stain Recipe: Dissolve 0.2 g of ninhydrin in 100 mL of n-butanol, then add 0.5 mL of acetic acid and 4.5 mL of water.[1]

      • Procedure: After developing the TLC plate, dry it completely and then dip it into the ninhydrin solution or spray the solution onto the plate. Gently heat the plate with a heat gun until colored spots (typically pink to purple) appear.[1][10] The Boc group is often cleaved under the heating conditions of the staining process, allowing for the visualization of the otherwise protected amine.[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, quantification, and purification of Boc-protected diaminopimelic acid and its derivatives.

Protocol for Diastereomer Separation:

This method is suitable for the analysis of diaminopimelic acid diastereomers after derivatization.

  • Column: A reversed-phase column, such as an Agilent TC-C18 (250 x 4.6 mm, 5 µm), is commonly used.[11]

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer is often employed. For example, a mobile phase consisting of acetonitrile and 0.05 M phosphate buffer at pH 7.2 (15:85, v/v) can be used.[11]

  • Flow Rate: A typical flow rate is 0.5 mL/min.[11]

  • Detection:

    • UV Detection: If the molecule contains a chromophore, UV detection is suitable.[12]

    • Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag (e.g., o-phthaldehyde) followed by fluorescence detection (e.g., excitation at 365 nm and emission at 455 nm) is a common strategy.[11][13]

Mass Spectrometry (MS) Analysis

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the characterization of Boc-protected peptides.

Considerations for Boc-Protected Compounds:

  • Fragmentation: The Boc group is known to be labile under certain ESI-MS conditions, which can lead to in-source fragmentation. A common fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group.[14][15][16] This can sometimes be misinterpreted as the presence of unprotected species.

  • Minimizing Fragmentation: To avoid premature cleavage of the Boc group during analysis, it is advisable to use soft ionization techniques.[17] Using MALDI-TOF MS instead of ESI-MS can also reduce fragmentation.[17] If using ESI, lowering the fragmentor voltage may help to minimize in-source decay.[17] The use of mobile phase additives like formic acid instead of trifluoroacetic acid can also be beneficial, as TFA can cause deprotection.[17]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to Boc-protected diaminopimelic acid.

Synthetic Workflow for Mono-Boc Protection

synthetic_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification cluster_product Final Product DAP Diaminopimelic Acid Protonation Mono-protonation DAP->Protonation Me3SiCl Me3SiCl Me3SiCl->Protonation Boc2O Boc2O Boc_Addition Boc Anhydride Addition Boc2O->Boc_Addition Protonation->Boc_Addition Neutralization Neutralization Boc_Addition->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying & Concentration Extraction->Drying Mono_Boc_DAP Mono-Boc-DAP Drying->Mono_Boc_DAP

Caption: Synthetic workflow for the selective mono-Boc protection of diaminopimelic acid.

Analytical Workflow for Boc-DAP Characterization

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Characterization Crude_Product Crude Boc-DAP TLC TLC Analysis Crude_Product->TLC HPLC HPLC Analysis Crude_Product->HPLC NMR NMR Spectroscopy Crude_Product->NMR MS Mass Spectrometry Crude_Product->MS Purity Purity Assessment TLC->Purity HPLC->Purity Structure Structural Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Characterized_Product Characterized Boc-DAP Purity->Characterized_Product Structure->Characterized_Product Identity->Characterized_Product

Caption: Analytical workflow for the characterization of synthesized Boc-DAP.

Logical Flow for Peptide Synthesis using Boc-DAP

peptide_synthesis_flow Start Start: Resin Support Couple_AA1 Couple First Amino Acid Start->Couple_AA1 Deprotect_Boc Boc Deprotection (TFA) Couple_AA1->Deprotect_Boc Neutralize Neutralization (Base) Deprotect_Boc->Neutralize Couple_Boc_DAP Couple Boc-DAP Neutralize->Couple_Boc_DAP Repeat_Cycle Repeat Deprotection/ Coupling Cycles Couple_Boc_DAP->Repeat_Cycle Repeat_Cycle->Deprotect_Boc More Residues Final_Deprotect Final Deprotection & Cleavage Repeat_Cycle->Final_Deprotect Sequence Complete Purify_Peptide Purify Peptide (HPLC) Final_Deprotect->Purify_Peptide End End: Purified Peptide Purify_Peptide->End

References

Diaminopimelic Acid Analogs: A Deep Dive into a Promising Frontier in Antibacterial Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, mechanisms of action, and therapeutic potential of diaminopimelic acid analogs as novel antimicrobial agents.

For Researchers, Scientists, and Drug Development Professionals

Diaminopimelic acid (DAP) is a critical component of the peptidoglycan cell wall in most bacteria, making the enzymes involved in its biosynthesis attractive targets for the development of new antibiotics. The emergence of multidrug-resistant bacterial strains has intensified the search for novel therapeutic agents that act on unexploited biochemical pathways. This technical guide provides a detailed literature review of diaminopimelic acid analogs that have been investigated as potential inhibitors of the DAP pathway, offering a promising avenue for antibacterial drug discovery.

The Diaminopimelic Acid Pathway: A Key Target

The DAP biosynthetic pathway is essential for the survival of a broad spectrum of bacteria as it provides meso-diaminopimelic acid (meso-DAP), the immediate precursor for lysine (B10760008) biosynthesis and a crucial cross-linking amino acid in the peptidoglycan layer of many Gram-negative and some Gram-positive bacteria.[1][2] Since this pathway is absent in mammals, inhibitors targeting its enzymes are expected to exhibit high selectivity and low host toxicity.[2] Key enzymes in this pathway that have been targeted by DAP analogs include dihydrodipicolinate synthase (DHDPS), meso-diaminopimelate dehydrogenase (m-Ddh), and LL-diaminopimelate epimerase (DAP epimerase).[1][2][3]

A Survey of Diaminopimelic Acid Analogs

A variety of DAP analogs have been synthesized and evaluated for their inhibitory activity against enzymes in the DAP pathway and for their antibacterial efficacy. These analogs often feature modifications to the carbon backbone, the carboxyl groups, or the amino groups of the parent DAP molecule.

Heterocyclic Analogs: Thio-DAP and Oxa-DAP

Recent research has focused on replacing the carboxyl groups of DAP with five-membered heterocycles like thiazole (B1198619) and oxazole (B20620), and substituting the central carbon with a sulfur atom to create thio-DAP and oxa-DAP analogs.[4][5] These modifications are intended to enhance the binding affinity and cellular potency of the inhibitors.[4] Structure-based drug design (SBDD) has been instrumental in the development of these novel analogs.[4][5]

Aziridine (B145994) Analogs

Stereoselectively synthesized aziridine analogs of DAP have been investigated as inhibitors of DAP epimerase.[6] Some of these analogs have demonstrated irreversible inhibition of the enzyme, suggesting a covalent modification of the active site.[6] For instance, (2S,4S)- and (2S,4R)-2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid have been shown to act as irreversible inhibitors of DAP epimerase.[6]

Phosphonate Analogs

Phosphonate analogs of DAP, where one or both carboxylic acid groups are replaced with phosphonic acid, have also been synthesized.[7] However, a significant challenge with these analogs is their limited ability to cross bacterial cell membranes unassisted.[4]

Other Notable Analogs

Other classes of DAP analogs that have been explored include N-hydroxy and N-amino derivatives, as well as lanthionine (B1674491) isomers.[3] Some of these compounds have shown potent competitive inhibition of DAP epimerase and significant antibacterial activities.[3]

Quantitative Analysis of DAP Analog Activity

The following tables summarize the quantitative data available for various DAP analogs, providing a comparative overview of their efficacy.

Analog Name/TypeTarget EnzymeInhibition MetricValueReference
Thio-DAP (1)DapFDocking Score-9.823 kcal/mol[4]
Oxa-DAP (2)DapFDocking Score-10.098 kcal/mol[4]
LL-DAP (Natural Substrate)DapFDocking Score-9.426 kcal/mol[4]
(2R,3S,3′S)-3-(3′-Aminopropane)aziridine-2,3′-dicarboxylateDAP EpimeraseIC502.88 mM[6]
N-Hydroxy DAPDAP EpimeraseKi (competitive)0.0056 mM[3]
N-Amino DAPDAP EpimeraseKi (competitive)2.9 mM[3]
4-Methylene DAPDAP EpimeraseKi' (noncompetitive)0.95 mM[3]
Lanthionine isomer 1abDAP EpimeraseKi0.18 mM[3]
Lanthionine isomer 1abDAP EpimeraseKi'0.67 mM[3]
Lanthionine isomer 1cDAP EpimeraseKi0.42 mM[3]
Analog Name/TypeBacterial Strain(s)MIC (µg/mL)MBC (µg/mL)Zone of Inhibition (ZOI) (mm @ 200 µg/mL)Reference
Thio-DAP (1)B. subtilis, B. megaterium, E. coli, P. aureogenosa70-8080-10022.67 ± 0.58[4][5]
Oxa-DAP (2)B. subtilis, B. megaterium, P. aureogenosa70-80~90Not Reported[4][5]
Ciprofloxacin (Standard)Tested BacteriaNot specifiedNot specified23.67 ± 0.58[4][5]
PMSHMulti-drug resistant A. baumannii16Not ReportedNot Reported[1]

Experimental Methodologies

A critical aspect of DAP analog research is the robust experimental design for their synthesis and evaluation.

Synthesis of Thio-DAP and Oxa-DAP

The synthesis of thio-DAP and oxa-DAP analogs often starts from L-cysteine, which provides the L-stereocenter recognized by the active site of the target enzyme, such as DapF.[4][5] The synthesis involves multi-step chemical reactions to introduce the thiazole or oxazole moieties and the sulfur-containing backbone.[4]

Enzyme Inhibition Assays
  • meso-Diaminopimelate Dehydrogenase (m-Ddh) Assay: The activity of m-Ddh can be determined by monitoring the formation of NADPH spectrophotometrically at 340 nm.[3]

  • LL-Diaminopimelate Epimerase (DAP epimerase) Assay: The epimerization of LL-DAP to a mixture of LL- and meso-DAP can be coupled with the m-Ddh-catalyzed oxidation of the newly formed meso-DAP by NADP+. The resulting increase in NADPH is then measured.[3]

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC): This is determined using standard microdilution or macrodilution methods to find the lowest concentration of the compound that inhibits visible bacterial growth.[4]

  • Minimum Bactericidal Concentration (MBC): Following the MIC test, the concentrations showing no visible growth are subcultured onto agar (B569324) plates to determine the lowest concentration that kills 99.9% of the initial bacterial inoculum.[4]

  • Zone of Inhibition (ZOI): The cup-plate agar diffusion method is used to assess the antibacterial efficacy by measuring the diameter of the zone where bacterial growth is inhibited around a disk or well containing the test compound.[4]

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the DAP biosynthesis pathway and a typical experimental workflow for evaluating DAP analogs.

DAP_Pathway ASA L-Aspartate semialdehyde HTPA 4-Hydroxy-2,3,4,5- tetrahydrodipicolinic acid ASA->HTPA DHDPS (DapA) Pyruvate Pyruvate Pyruvate->HTPA THDP 2,3,4,5- Tetrahydrodipicolinate HTPA->THDP DHDPR (DapB) NS_THDP N-Succinyl-L-2-amino- 6-ketopimelate THDP->NS_THDP DapD NS_LL_DAP N-Succinyl-LL-2,6- diaminopimelate NS_THDP->NS_LL_DAP DapC LL_DAP LL-2,6-Diaminopimelate NS_LL_DAP->LL_DAP DapE meso_DAP meso-2,6-Diaminopimelate LL_DAP->meso_DAP DAP Epimerase (DapF) Lysine L-Lysine meso_DAP->Lysine DAP Decarboxylase (LysA) Peptidoglycan Peptidoglycan (Cell Wall) meso_DAP->Peptidoglycan

Caption: The Diaminopimelic Acid (DAP) Biosynthesis Pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis SBDD Structure-Based Drug Design (SBDD) Synthesis Chemical Synthesis of DAP Analogs SBDD->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., DapF, m-Ddh) Purification->Enzyme_Assay MIC_MBC Antimicrobial Susceptibility Testing (MIC & MBC) Enzyme_Assay->MIC_MBC ZOI Zone of Inhibition Assay MIC_MBC->ZOI Toxicity In vitro/In vivo Toxicity Studies ZOI->Toxicity SAR Structure-Activity Relationship (SAR) Analysis Toxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental Workflow for DAP Analog Research.

Conclusion and Future Directions

Diaminopimelic acid analogs represent a vibrant and promising area of research in the quest for new antibacterial agents. The diverse chemical scaffolds explored, from heterocyclic derivatives to aziridine-containing compounds, have demonstrated the potential to inhibit key enzymes in the essential DAP pathway. The quantitative data, while still preliminary for many analogs, highlights the potency of some of these novel inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds to improve their in vivo efficacy and safety profiles. Further exploration of structure-activity relationships, aided by computational modeling and SBDD, will be crucial in designing next-generation DAP analogs with enhanced potency and broader spectrum of activity against clinically relevant drug-resistant pathogens. The development of DAP analogs as standalone therapeutics or as adjuvants to potentiate existing antibiotics holds significant promise in combating the growing threat of antimicrobial resistance.[1]

References

Methodological & Application

Application Notes and Protocols: Synthesis of (R,S,R,S,R)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (R,S,R,S,R)-Boc-Dap-NE, a stereoisomer of a key intermediate in the synthesis of Monomethyl auristatin E (MMAE). MMAE is a potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The synthesis of this specific diastereomer requires careful control of stereochemistry. The protocol described herein is a proposed route based on established methodologies for the stereoselective synthesis of diaminopimelic acid (Dap) derivatives and standard peptide coupling techniques. This document is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, a critical process for cell division.[1] Its high cytotoxicity makes it an effective component of ADCs, which are designed to selectively deliver potent chemotherapeutic agents to cancer cells. The synthesis of MMAE is a complex, multi-step process that relies on the precise assembly of unique amino acid-like fragments.

One of the key fragments is a dipeptide-like unit composed of a diaminopimelic acid (Dap) derivative coupled to norephedrine (B3415761) (NE). The specific stereochemistry of these fragments is crucial for the biological activity of the final MMAE molecule. This protocol details a proposed synthetic route to obtain the (R,S,R,S,R) stereoisomer of Boc-Dap-NE. The strategy involves the synthesis of a stereochemically defined, orthogonally protected Dap precursor, followed by its coupling to the appropriate stereoisomer of norephedrine.

Data Presentation

Table 1: Summary of Key Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
(2R,6S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)heptanedioic acidC20H28N2O8440.45Custom Synthesis
(1R,2S)-(-)-NorephedrineC9H13NO151.21Sigma-Aldrich
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)C10H15F6N6OP380.23ChemPep
N,N-Diisopropylethylamine (DIPEA)C8H19N129.24Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH2Cl284.93Acros Organics
N,N-Dimethylformamide (DMF), AnhydrousC3H7NO73.09Acros Organics
Ethyl acetate (B1210297) (EtOAc)C4H8O288.11Fisher Scientific
Saturated Sodium Bicarbonate SolutionNaHCO384.01VWR
BrineNaCl58.44VWR
Anhydrous Magnesium SulfateMgSO4120.37Sigma-Aldrich
Silica (B1680970) Gel for Column ChromatographySiO260.08Sorbent Technologies

Table 2: Expected Yield and Characterization Data for this compound

ParameterExpected Value
Yield 75-85%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) Hypothetical δ (ppm): 7.40-7.25 (m, 5H, Ar-H of Cbz), 5.10 (s, 2H, -CH₂-Ph), 4.85 (d, 1H), 4.50 (m, 1H), 4.20 (m, 1H), 3.80 (m, 1H), 2.10-1.80 (m, 4H), 1.45 (s, 9H, Boc -CH₃), 1.10 (d, 3H)
¹³C NMR (101 MHz, CDCl₃) Hypothetical δ (ppm): 172.5, 171.0, 156.0, 155.5, 136.5, 128.5, 128.0, 80.0, 75.0, 67.0, 54.0, 52.0, 48.0, 32.0, 28.3, 14.0
Mass Spectrometry (ESI+) Hypothetical m/z: [M+H]⁺ calculated for C₃₀H₄₁N₃O₇: 572.29. Found: 572.3.
Purity (HPLC) >95%

Experimental Protocols

Protocol 1: Synthesis of Stereochemically Defined Boc-Dap Precursor

The synthesis of the required (2R,6S)-diaminopimelic acid derivative with orthogonal Boc and Cbz protecting groups can be achieved through various stereoselective methods. One such approach involves the stereoselective reduction of an enone-derived α-amino acid.[2] For the purpose of this protocol, we will assume the starting material, (2R,6S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)heptanedioic acid, is available through a custom synthesis or a multi-step procedure from commercially available precursors as described in the literature.[2]

Protocol 2: Peptide Coupling of Boc-Dap Precursor with Norephedrine

This protocol describes the coupling of the stereochemically defined Boc-Dap precursor with (1R,2S)-(-)-norephedrine to yield the target compound this compound.

Materials:

  • (2R,6S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)heptanedioic acid (1.0 eq)

  • (1R,2S)-(-)-Norephedrine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R,6S)-2-((tert-butoxycarbonyl)amino)-6-(((benzyloxy)carbonyl)amino)heptanedioic acid (1.0 eq) in a mixture of anhydrous DCM and a minimal amount of anhydrous DMF to ensure complete dissolution.

  • To this solution, add (1R,2S)-(-)-norephedrine (1.1 eq) and DIPEA (3.0 eq). Stir the solution at room temperature for 10 minutes.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DCM.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to afford the pure this compound.

Mandatory Visualization

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Peptide Coupling cluster_product Product cluster_purification Workup & Purification Boc_Dap (2R,6S)-Boc-Dap(Cbz)-OH Coupling HATU, DIPEA DCM/DMF, 0°C to rt Boc_Dap->Coupling Norephedrine (1R,2S)-Norephedrine Norephedrine->Coupling Workup Aqueous Workup Coupling->Workup Final_Product This compound Purification Silica Gel Chromatography Workup->Purification Purification->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin_Inhibition MMAE Monomethyl Auristatin E (MMAE) Tubulin αβ-Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

References

Application Notes and Protocols for (R,S,R,S,R)-Boc-Dap-NE in Antibody-Drug Conjugate (ADC) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. (R,S,R,S,R)-Boc-Dap-NE is an isomer of Boc-Dap-NE, which serves as an intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization.[1] Boc-Dap-NE is a component of a cleavable dipeptide linker system, designed to be stable in circulation and release the cytotoxic payload within the target cancer cell.[2]

The specific stereochemistry of this compound suggests its potential use in ADC research, possibly as a comparator or control to other isomers to investigate the impact of stereochemistry on ADC properties. For instance, the (R,S,S,R,S)-Boc-Dap-NE isomer is noted as an inactive counterpart to the active form of Boc-Dap-NE and is suggested for use as an experimental control.[3]

These application notes provide a comprehensive guide to the experimental use of this compound in the development and evaluation of ADCs. Detailed protocols for ADC synthesis, characterization, and in vitro and in vivo evaluation are provided.

I. ADC Synthesis and Characterization

The first step in utilizing this compound is its incorporation into a linker-payload construct, which is then conjugated to a monoclonal antibody.

Protocol 1: Synthesis of the Linker-Payload Moiety

This protocol outlines the general steps for creating a maleimide-functionalized linker-payload for conjugation to the antibody.

Materials:

  • This compound

  • Maleimidocaproic acid (MC)

  • p-aminobenzyl alcohol (PAB)

  • Monomethyl auristatin E (MMAE)

  • Coupling reagents (e.g., HATU, HOBt)

  • Protecting group removal reagents (e.g., TFA)

  • Solvents (e.g., DMF, DCM)

  • Solid-phase synthesis resin

Procedure:

  • Solid-Phase Synthesis: The linker-payload is typically assembled on a solid support.

  • Coupling Reactions: Sequentially couple the components (MC, this compound, PAB, and MMAE) using standard peptide coupling chemistry.

  • Deprotection: Remove the Boc protecting group from the Dap moiety using an acid such as trifluoroacetic acid (TFA).[4]

  • Cleavage and Purification: Cleave the final linker-payload from the resin and purify using high-performance liquid chromatography (HPLC).

Protocol 2: Antibody-Drug Conjugation

This protocol describes the conjugation of the linker-payload to the antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Synthesized maleimide-linker-payload

  • Conjugation buffer (e.g., PBS with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the mAb using TCEP or DTT to generate free thiol groups.

  • Conjugation: React the reduced mAb with the maleimide-linker-payload. The maleimide (B117702) group will react with the free thiols to form a stable thioether bond.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC to remove unconjugated linker-payload and aggregated antibody using size-exclusion chromatography or other suitable methods.

ADC Characterization

It is crucial to characterize the resulting ADC to determine its key properties.

Table 1: ADC Characterization Parameters (Illustrative Data)

ParameterMethodThis compound-ADC (Illustrative)Control ADC (e.g., vc-MMAE) (Illustrative)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)3.83.9
Purity Size-Exclusion Chromatography (SEC)>95% monomer>95% monomer
Aggregation SEC<2%<2%
Endotoxin Level LAL Assay<0.5 EU/mg<0.5 EU/mg

II. In Vitro Evaluation of ADC Efficacy

In vitro assays are essential for determining the potency and specificity of the ADC.

Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free payload (as a positive control). Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment: Add MTT or XTT reagent and incubate according to the manufacturer's instructions. Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[5]

Table 2: In Vitro Cytotoxicity (IC50) Data (Illustrative)

Cell Line (Antigen Status)ADC CompoundIC50 (nM) (Illustrative)
Target-Positive This compound-ADC5.2
Control ADC (vc-MMAE)1.5
Free MMAE0.1
Target-Negative This compound-ADC>1000
Control ADC (vc-MMAE)>1000
Free MMAE0.2
Protocol 4: Bystander Effect Assay

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.[6]

Materials:

  • Antigen-positive cell line

  • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

  • Co-culture medium

  • ADC

  • Fluorescence microscope or plate reader

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in the same wells.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

  • Incubation: Incubate for 72-120 hours.

  • Viability Assessment: Measure the viability of the antigen-negative cells by quantifying the GFP signal.

  • Data Analysis: A decrease in the GFP signal in the presence of the ADC indicates a bystander effect.[7]

III. In Vivo Evaluation of ADC Efficacy

In vivo studies are critical for assessing the anti-tumor activity and tolerability of the ADC in a living organism.

Protocol 5: Xenograft Tumor Model Efficacy Study

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Antigen-positive tumor cells

  • ADC, vehicle control, and unconjugated antibody

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant antigen-positive tumor cells into the flanks of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle, or unconjugated antibody intravenously.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.

Table 3: In Vivo Anti-Tumor Efficacy in Xenograft Model (Illustrative Data)

Treatment GroupTumor Growth Inhibition (%) (Illustrative)Change in Body Weight (%) (Illustrative)
Vehicle Control 0+5
Unconjugated Antibody 15+4
This compound-ADC 60-8
Control ADC (vc-MMAE) 95-5

IV. Pharmacokinetics and Stability

Understanding the pharmacokinetic profile and stability of the ADC is crucial for predicting its clinical performance.

Protocol 6: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma.[8]

Materials:

  • ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Incubator at 37°C

  • Analytical method to measure intact ADC or released payload (e.g., LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours).

  • Analysis: Analyze the samples to determine the amount of intact ADC (e.g., by measuring the DAR) or the concentration of released payload.[9]

Table 4: In Vitro Plasma Stability (Illustrative Data)

ADC CompoundSpeciesHalf-life (hours) (Illustrative)
This compound-ADC Human120
Mouse80
Control ADC (vc-MMAE) Human150
Mouse100

V. Mechanism of Action and Signaling Pathways

MMAE, the payload released from the ADC, exerts its cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

Signaling Pathway of MMAE-Induced Cell Death

The diagram below illustrates the key events following the release of MMAE in a cancer cell.

MMAE_Signaling_Pathway ADC ADC Internalization Internalization ADC->Internalization 1. Binding & Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 3. Enzymatic MMAE Free MMAE Cleavage->MMAE 4. Release Tubulin Tubulin Dimers MMAE->Tubulin 5. Binding Microtubule Microtubule Assembly Tubulin->Microtubule Inhibited by MMAE Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest 6. Mitotic Block Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Cell Death

Caption: Signaling cascade of MMAE-induced apoptosis.

VI. Experimental Workflow

The following diagram provides a logical workflow for the synthesis and evaluation of an ADC using this compound.

ADC_Workflow start Start synthesis Linker-Payload Synthesis (this compound-MMAE) start->synthesis conjugation Antibody Conjugation synthesis->conjugation characterization ADC Characterization (DAR, Purity, Aggregation) conjugation->characterization in_vitro In Vitro Evaluation characterization->in_vitro in_vivo In Vivo Evaluation characterization->in_vivo cytotoxicity Cytotoxicity Assay (IC50) in_vitro->cytotoxicity bystander Bystander Effect Assay in_vitro->bystander analysis Data Analysis & Reporting cytotoxicity->analysis bystander->analysis efficacy Xenograft Efficacy Study in_vivo->efficacy pk Pharmacokinetics & Stability in_vivo->pk efficacy->analysis pk->analysis end End analysis->end

Caption: Experimental workflow for ADC development.

Conclusion

The use of specific stereoisomers of linker components like this compound in ADC research allows for a detailed investigation into the structure-activity relationships of these complex molecules. The provided protocols and application notes offer a framework for the systematic evaluation of ADCs constructed with this particular isomer. By carefully characterizing the ADC and assessing its in vitro and in vivo performance, researchers can gain valuable insights into the impact of linker stereochemistry on the overall therapeutic potential of an ADC. It is important to note that the quantitative data presented herein is for illustrative purposes and actual experimental results will be specific to the antibody, target, and tumor model used.

References

Application Notes and Protocols for the Use of (R,S,R,S,R)-Boc-Dap-NE as a Negative Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of antibody-drug conjugates (ADCs), the cytotoxic payload is a critical component that dictates the therapeutic efficacy. Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization and is frequently used as a payload in ADCs.[1] MMAE is synthesized from precursors such as Boc-Dap-NE. The stereochemistry of these precursors is crucial for the biological activity of the final compound.

(R,S,R,S,R)-Boc-Dap-NE is an inactive isomer of the dipeptide Boc-Dap-NE.[1][2][3][4][5] Due to its specific stereoconfiguration, it is not expected to be processed into active MMAE, and therefore should not inhibit tubulin polymerization or induce cytotoxicity. This makes this compound an ideal negative control for experiments involving MMAE or ADCs containing an MMAE payload. Its use helps to ensure that the observed cytotoxic effects are due to the specific, active isomer of the drug and not due to non-specific effects of the compound or the delivery vehicle.

These application notes provide detailed protocols for utilizing this compound as a negative control in key in vitro assays for ADC development.

Signaling Pathways and Mechanism of Action

The cytotoxic effect of MMAE-based ADCs is initiated by the binding of the ADC to a specific antigen on the surface of a target cancer cell. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis.[6][7] Inside the cell, the complex is trafficked to lysosomes, where the linker connecting the antibody to MMAE is cleaved, releasing the active drug into the cytoplasm.[6] Free MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1]

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking MMAE_release MMAE Release Lysosome->MMAE_release Linker Cleavage Tubulin Tubulin MMAE_release->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for an MMAE-based Antibody-Drug Conjugate (ADC).

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effects of active MMAE compared to the inactive this compound control on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 or CD30-positive Karpas 299)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • Active MMAE (positive control)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of this compound and active MMAE in complete culture medium. Also, prepare a vehicle control.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]

Data Presentation:

CompoundConcentration (nM)Cell Viability (%)
Vehicle Control-100
Active MMAE0.185
150
1015
1005
This compound0.198
197
1095
10094

Expected Outcome: Active MMAE should show a dose-dependent decrease in cell viability, while this compound should have minimal to no effect on cell viability, similar to the vehicle control.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compounds Prepare Serial Dilutions (Active MMAE, Negative Control, Vehicle) Seed_Cells->Prepare_Compounds Treat_Cells Add Compounds to Cells Prepare_Compounds->Treat_Cells Incubate Incubate for 72-96 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Workflow for the in vitro cytotoxicity (MTT) assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on tubulin polymerization.

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol (as a polymerization enhancer)

  • This compound

  • Active MMAE (positive control for inhibition)

  • Paclitaxel (positive control for promotion)

  • Vehicle control (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Compound Preparation: Prepare solutions of this compound, active MMAE, paclitaxel, and vehicle control in polymerization buffer.

  • Reaction Setup: On ice, add tubulin to the polymerization buffer containing GTP and glycerol.

  • Initiation of Polymerization: Transfer the tubulin solution to a pre-warmed 96-well plate containing the test compounds.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.

Data Presentation:

CompoundConcentration (µM)Tubulin Polymerization (OD at 340 nm)
Vehicle Control-0.35
Active MMAE10.10
100.02
This compound10.34
100.33
Paclitaxel100.55

Expected Outcome: Active MMAE will significantly inhibit tubulin polymerization, resulting in a lower absorbance reading. This compound should show no significant inhibition, with absorbance values similar to the vehicle control. Paclitaxel should enhance polymerization, leading to a higher absorbance.

Start Start Prepare_Reagents Prepare Tubulin, Buffers, and Test Compounds Start->Prepare_Reagents Mix_On_Ice Combine Tubulin, GTP, and Glycerol on Ice Prepare_Reagents->Mix_On_Ice Transfer_to_Plate Transfer Mixture to Pre-warmed Plate with Compounds Mix_On_Ice->Transfer_to_Plate Measure_Absorbance Monitor Absorbance at 340 nm at 37°C Transfer_to_Plate->Measure_Absorbance Analyze_Data Analyze Polymerization Curves Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro tubulin polymerization assay.

In Vitro Bystander Effect Assay

This assay assesses the ability of a payload to diffuse out of target cells and kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2-positive SK-BR-3)

  • Antigen-negative cancer cell line (stably expressing a fluorescent protein like GFP for identification)

  • ADC with a cleavable linker and active MMAE payload

  • ADC with a cleavable linker and this compound as the payload (negative control)

  • Non-targeting ADC control

  • 96-well cell culture plates

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Co-culture antigen-positive and antigen-negative (GFP-positive) cells in a 96-well plate at a defined ratio (e.g., 1:1). Allow cells to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Add the treatments to the co-culture wells.

  • Incubation: Incubate the plate for 72-96 hours.

  • Viability Assessment: Quantify the viability of the antigen-negative (GFP-positive) cells using flow cytometry or by counting fluorescent cells with a microscope.[8]

Data Presentation:

ADC TreatmentConcentration (nM)Viability of Antigen-Negative Cells (%)
Untreated Control-100
Active MMAE ADC1045
This compound ADC1096
Non-targeting ADC1098

Expected Outcome: The ADC with active MMAE should cause a significant reduction in the viability of the antigen-negative bystander cells. The ADC with this compound should not elicit a bystander effect, and the viability of the antigen-negative cells should be comparable to the untreated and non-targeting ADC controls.

Start Start Co_culture Co-culture Antigen-Positive and Antigen-Negative (GFP+) Cells Start->Co_culture Add_ADCs Add Serial Dilutions of ADCs (Active, Negative Control, Non-targeting) Co_culture->Add_ADCs Incubate Incubate for 72-96 hours Add_ADCs->Incubate Assess_Viability Quantify Viability of Antigen-Negative (GFP+) Cells Incubate->Assess_Viability Analyze_Results Analyze Bystander Killing Assess_Viability->Analyze_Results End End Analyze_Results->End

Workflow for the in vitro bystander effect assay.

Conclusion

The use of this compound as a negative control is essential for the rigorous evaluation of MMAE-based ADCs. By including this inactive isomer in cytotoxicity, tubulin polymerization, and bystander effect assays, researchers can confidently attribute the observed biological effects to the specific stereoisomer of the cytotoxic payload, thereby ensuring the specificity and validity of their findings.

References

Application Notes and Protocols for the Incorporation of Boc-Dap Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique functionalities. L-2,3-diaminopropionic acid (Dap) and its analogs are particularly valuable building blocks. The presence of a second amino group on the side chain allows for the introduction of various modifications, such as fluorescent labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, and for the construction of branched or cyclic peptides. The successful synthesis of these modified peptides relies on a robust orthogonal protection strategy during solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the incorporation of tert-butyloxycarbonyl (Boc) protected Dap analogs (Boc-Dap-OH) into peptide chains using Boc-SPPS, focusing on analogs with orthogonally protected side chains.

Orthogonal Protection Strategy in Boc-SPPS

In Boc-based solid-phase peptide synthesis, the α-amino group is temporarily protected with the acid-labile Boc group.[1] This allows for the selective deprotection of the N-terminus at each cycle of peptide elongation using a moderate acid, typically trifluoroacetic acid (TFA), without affecting the more acid-stable side-chain protecting groups.[1] For Dap analogs, the side-chain (β-amino) group must be protected with a group that is stable to the Boc-deprotection conditions but can be removed selectively under different conditions to allow for on-resin modification. This is known as an orthogonal protection strategy.[1]

Commonly used orthogonally protected Boc-Dap analogs include:

  • Boc-Dap(Fmoc)-OH: The side chain is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Boc-Dap(Alloc)-OH: The side chain is protected by the allyloxycarbonyl (Alloc) group, which can be removed by palladium catalysis.[2]

  • Boc-Dap(ivDde)-OH: The side chain is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, which is labile to hydrazine.[3]

The choice of the orthogonal protecting group depends on the desired on-resin modification strategy and its compatibility with the overall peptide synthesis plan.

Data Presentation: Expected Outcomes for Boc-Dap Analog Incorporation

The successful incorporation of Boc-Dap analogs is dependent on several factors, including the specific analog used, the coupling conditions, and the peptide sequence. The following table summarizes typical quantitative data expected from a standard synthesis.

ParameterExpected ValueMethod of Determination
Coupling Efficiency >99%Kaiser Test or Chloranil Test
Crude Peptide Purity 60-85%RP-HPLC
Final Peptide Purity (after purification) >95%RP-HPLC
Overall Yield (of purified peptide) 10-30%Based on initial resin loading
Isotopic Enrichment (for labeled analogs) >98%Mass Spectrometry (MS)

Note: Values can be sequence-dependent and may require optimization.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the incorporation of Boc-Dap analogs into peptide synthesis.

Protocol 1: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the standard cycle for adding an amino acid during Boc-SPPS.

1. Resin Preparation:

  • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes in a reaction vessel.[6]

  • Drain the solvent.

2. Boc Deprotection:

  • Wash the resin-bound peptide with DCM (3x).

  • Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.[7]

  • Shake the reaction mixture for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and shake for an additional 20-30 minutes.[6]

  • Drain the solution and wash the resin with DCM (3x).

3. Neutralization:

  • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin and shake for 2 minutes.[7]

  • Drain and repeat the neutralization step.

  • Wash the resin with DCM (5x) to remove excess base.[7]

4. Amino Acid Coupling:

  • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin capacity) and a coupling agent such as HBTU/HOBt (3 equivalents) in DMF.[7]

  • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.[8]

  • Add the activated amino acid solution to the neutralized resin-peptide.

  • Shake the reaction mixture for 2-4 hours at room temperature.[7]

  • Monitor the reaction completion using the Kaiser test. If the test is positive (indicating free amines), a recoupling may be necessary.

  • Wash the resin with DMF (3x) and DCM (3x).

Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Next_Cycle Ready for Next Cycle Washing->Next_Cycle Start Peptide-Resin with Boc-Dap(Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing Washing (DMF) Deprotection->Washing Ready Free Side-Chain Amine Ready for Modification Washing->Ready Start Fully Protected Peptide-Resin Cleavage Cleavage from Resin (TFA Cocktail) Start->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Product Pure Peptide Purification->Final_Product

References

Application Notes and Protocols: Utilizing Diaminopimelic Acid Derivatives to Investigate Bacterial Cell Wall Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a structure essential for survival and integrity, presents a prime target for antimicrobial agents. A key component of the peptidoglycan (PG) layer in many bacteria, particularly Gram-negative species, is meso-diaminopimelic acid (DAP). The biosynthetic pathway of DAP and the enzymes involved in its incorporation into the PG are absent in mammals, making them highly attractive targets for the development of novel antibiotics.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing DAP derivatives as chemical probes and inhibitors to study the enzymes of the bacterial cell wall biosynthesis pathway.

Key Enzymes in Diaminopimelic Acid Metabolism and Peptidoglycan Biosynthesis

The study of bacterial cell wall synthesis using DAP derivatives primarily focuses on the following key enzymes:

  • Dihydrodipicolinate Synthase (DHDPS): This enzyme catalyzes the first committed step in the DAP and lysine (B10760008) biosynthesis pathway, the condensation of pyruvate (B1213749) and (S)-aspartate-β-semialdehyde.[4][5][6][7][8] Its inhibition disrupts the entire downstream pathway.

  • Diaminopimelate Epimerase (DapF): DapF is responsible for the stereochemical conversion of LL-DAP to meso-DAP, the direct precursor for PG cross-linking in many Gram-negative bacteria.[9][10]

  • Transpeptidases (TPs): These enzymes, also known as Penicillin-Binding Proteins (PBPs), are responsible for cross-linking the peptide side chains of the PG, a crucial step for maintaining the cell wall's structural integrity. L,D-Transpeptidases (LDTs) provide an alternative cross-linking mechanism and are important for resistance to some β-lactam antibiotics.[11][12][13][14][15]

  • DD-Carboxypeptidases: These enzymes are involved in the maturation and remodeling of the PG by trimming the terminal D-alanine residues from the pentapeptide side chains.

Applications of Diaminopimelic Acid Derivatives

DAP derivatives have emerged as versatile tools for:

  • Enzyme Inhibition Studies: Synthetic DAP analogs can act as competitive or allosteric inhibitors of DAP pathway enzymes, providing a basis for rational drug design.[16]

  • Enzyme Mechanism and Active Site Probing: Labeled or modified DAP derivatives help in elucidating the catalytic mechanisms and mapping the active sites of cell wall enzymes.

  • Metabolic Labeling and Imaging: Fluorescently tagged D-amino acids, including DAP derivatives, can be metabolically incorporated into the PG, enabling the visualization of cell wall synthesis, bacterial growth, and morphology in real-time.

  • High-Throughput Screening (HTS): Fluorogenic DAP-containing substrates and probes are instrumental in developing HTS assays for the discovery of novel enzyme inhibitors.[11][12][13][14][15]

Data Presentation: Quantitative Analysis of DAP Derivative Interactions

The following tables summarize key quantitative data for the interaction of various DAP derivatives and inhibitors with their target enzymes.

Table 1: Kinetic Parameters of Dihydrodipicolinate Synthase (DHDPS) Inhibitors

InhibitorOrganismSubstrate(s)Inhibition TypeKi / IC50Reference(s)
2,4-Oxo-pentanoic acid (Acetopyruvate)Escherichia coliPyruvateCompetitive, Slow-bindingKi (initial) ≈ 20 µM, Ki (final) ≈ 1.4 µM[4]
(S)-2-BromopropionateEscherichia coliPyruvateCompetitiveKi ≈ 8 mM[8]
L-LysineEscherichia coliPyruvate, ASAAllostericKi ≈ 0.3 mM (at pH 8)[6]
L-LysineCampylobacter jejuniPyruvate, ASAUncompetitive (vs. Pyruvate), Mixed (vs. ASA)-[7]
MBDTA-1Arabidopsis thaliana--IC50 = 126 ± 6.50 µM[5]
MBDTA-2Arabidopsis thaliana--IC50 = 63.3 ± 1.80 µM[5]

Table 2: Kinetic Parameters of Diaminopimelate Epimerase (DapF)

Substrate/InhibitorOrganismKmkcatkcat/Km (M-1s-1)Reference(s)
L,L-DAPAnabaena sp. PCC 71200.21 ± 0.05 mM130 ± 10 s-16.2 x 105[9]
L,L-DAPHaemophilus influenzae0.16 ± 0.02 mM140 ± 10 s-18.8 x 105[9]
L,L-DAPArabidopsis thaliana0.25 ± 0.04 mM2.0 ± 0.1 s-18.0 x 103[9]
Thio-DAP (analog)Various bacteriaDocking Score: -9.823 kcal/mol--[16]
Oxa-DAP (analog)Various bacteriaDocking Score: -10.098 kcal/mol--[16]

Table 3: Kinetic Parameters of DD-Carboxypeptidases and Transpeptidases

EnzymeSubstrate/InhibitorKmkcatkcat/Km (mM-1s-1)KiReference(s)
E. coli Dipeptidyl CarboxypeptidaseFA-Phe-Ala-Phe0.2 mM1218 s-15246-[17]
Human Carboxypeptidase ZDansyl-Phe-Ala-Arg1905 ± 360 µM-0.0028 µM-1s-1-[18]
Pepstatin-insensitive Carboxyl ProteinaseLys-Pro-Ile-Glu-Phe*(NO2)Phe-Arg-Leu3 µM6.9 s-12300-[19]
Penicillin-Binding Protein 3 (NG)Boc-L-Lys(Cbz)-d-boroAla---370 nM

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for Dihydrodipicolinate Synthase (DHDPS) Activity and Inhibition

This protocol describes a continuous spectrophotometric assay for DHDPS activity by coupling the reaction to dihydrodipicolinate reductase (DHDPR), which catalyzes the NADH-dependent reduction of the DHDPS product.

Materials:

  • Purified DHDPS enzyme

  • Purified DHDPR enzyme

  • Pyruvate

  • (S)-Aspartate-β-semialdehyde (ASA)

  • NADH

  • Assay Buffer: 150 mM HEPES, pH 7.5

  • DAP derivative inhibitor

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 1 cm path-length quartz cuvette, prepare a 1 mL reaction mixture containing:

    • 150 mM HEPES buffer, pH 7.5

    • 0.2 mM NADH

    • 3.7 nM DHDPR

    • Varied concentrations of Pyruvate (for Km determination) or a fixed saturating concentration (e.g., 2 mM).

    • For inhibitor studies, add the DAP derivative inhibitor at various concentrations.

  • Enzyme Addition and Incubation: Add 0.5 nM DHDPS to the reaction mixture. For slow-binding inhibitors, pre-incubate the enzyme with the inhibitor in the assay buffer for a defined period (e.g., 15 minutes to 3 hours) before adding the substrates.[4]

  • Initiation of Reaction: Initiate the reaction by adding ASA to a final concentration of 0.2 mM.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at 30°C for several minutes.

  • Data Analysis: Calculate the initial velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (ε340 = 6220 M-1cm-1). Determine kinetic parameters (Km, Vmax, Ki) by fitting the data to the Michaelis-Menten and appropriate inhibition equations.

Protocol 2: Coupled Enzyme Assay for Diaminopimelate Epimerase (DapF) Activity

This protocol utilizes a coupled enzyme system where the product of the DapF reaction, meso-DAP, is a substrate for DAP dehydrogenase (DAPDH), which reduces NADP+ to NADPH.

Materials:

  • Purified DapF enzyme

  • Purified DAP dehydrogenase (DAPDH)

  • L,L-Diaminopimelic acid (L,L-DAP)

  • NADP+

  • Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a 200 µL reaction mixture containing:

    • Assay Buffer

    • 300 µM NADP+

    • ~2 µg of DAPDH

    • Varying concentrations of L,L-DAP for Km determination.

    • For inhibitor studies, add the DAP derivative at various concentrations.

  • Enzyme Addition: Add ~15 ng of DapF to each well to initiate the reaction. Ensure that the DapF reaction is the rate-limiting step by using an excess of DAPDH.[9]

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 27°C and monitor the increase in absorbance at 340 nm over time.[9]

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine Km and kcat by fitting the data to the Michaelis-Menten equation.[9]

Protocol 3: Fluorescence-Based Assay for L,D-Transpeptidase (LDT) Inhibitor Screening

This high-throughput screening assay uses a fluorogenic probe that releases a fluorophore upon reaction with the catalytic cysteine of LDTs.

Materials:

  • Purified L,D-Transpeptidase (e.g., LdtMt2)

  • Fluorogenic probe (e.g., a cysteine-reactive probe that fluoresces upon reaction)

  • Assay Buffer: 50 mM HEPES, pH 7.2, 0.01% Triton X-100[13][15]

  • DAP derivative inhibitors

  • 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense the DAP derivative inhibitors from a compound library into the wells of a 384-well plate.

  • Enzyme Addition: Add the purified LDT enzyme (e.g., 300 nM LdtMt2) to each well and incubate for a defined period to allow for inhibitor binding.[12]

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic probe (e.g., 15 µM).[12]

  • Data Acquisition: Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of fluorescence increase. Wells with potent inhibitors will show a significantly lower rate compared to control wells (containing DMSO or buffer instead of inhibitor).

Protocol 4: Continuous Fluorogenic Assay for DD-Carboxypeptidase Activity

This assay employs a synthetic DAP-containing peptide substrate with a fluorophore and a quencher. Cleavage of the terminal D-Ala by the DD-carboxypeptidase separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

  • Purified DD-Carboxypeptidase

  • Fluorogenic peptide substrate (e.g., a peptide containing the D-Ala-D-Ala terminus with a fluorescent reporter and quencher)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.5

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup: In a microplate, prepare reaction mixtures containing the assay buffer and varying concentrations of the fluorogenic substrate.

  • Reaction Initiation: Initiate the reaction by adding the DD-carboxypeptidase enzyme to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial velocity from the linear portion of the fluorescence versus time plot. Determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Visualizations: Pathways and Workflows

DAP Biosynthesis and Peptidoglycan Synthesis Pathway

The following diagram illustrates the key enzymatic steps in the DAP biosynthesis pathway and its integration into peptidoglycan synthesis.

DAP_Pathway cluster_dap DAP Biosynthesis Pathway cluster_pg Peptidoglycan Synthesis Pyruvate Pyruvate HTPA 4-hydroxy-2,3,4,5- tetrahydrodipicolinate Pyruvate->HTPA DHDPS ASA (S)-Aspartate-β-semialdehyde ASA->HTPA DHDPS THDP 2,3,4,5-Tetrahydrodipicolinate HTPA->THDP DHDPR Succinyl_THDP N-Succinyl-L-α-amino-ε-ketopimelate THDP->Succinyl_THDP DapD Succinyl_LL_DAP N-Succinyl-LL-DAP Succinyl_THDP->Succinyl_LL_DAP DapC LL_DAP LL-DAP Succinyl_LL_DAP->LL_DAP DapE meso_DAP meso-DAP LL_DAP->meso_DAP DapF Lysine L-Lysine meso_DAP->Lysine DapA UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide meso_DAP->UDP_MurNAc_tripeptide DHDPS DHDPS Lysine->DHDPS Allosteric Inhibition UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc_tripeptide->UDP_MurNAc_pentapeptide MurE Lipid_II Lipid II UDP_MurNAc_pentapeptide->Lipid_II MraY, MurG Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylases Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidases (PBPs, LDTs)

DAP biosynthesis and incorporation into peptidoglycan.
Experimental Workflow for High-Throughput Screening of DHDPS Inhibitors

This diagram outlines a typical workflow for a high-throughput screen to identify inhibitors of DHDPS using the coupled enzyme assay.

HTS_Workflow start Start compound_prep Prepare Compound Library (DAP Derivatives) start->compound_prep plate_compounds Dispense Compounds into 384-well Plates compound_prep->plate_compounds add_reagents Add Assay Buffer, NADH, DHDPR, and Pyruvate plate_compounds->add_reagents add_enzyme Add DHDPS Enzyme add_reagents->add_enzyme incubation Incubate (for pre-binding) add_enzyme->incubation initiate_reaction Initiate Reaction with ASA incubation->initiate_reaction read_plate Read Absorbance at 340 nm (Kinetic Read) initiate_reaction->read_plate data_analysis Data Analysis: Calculate Inhibition (%) read_plate->data_analysis hit_identification Identify Primary Hits (>50% Inhibition) data_analysis->hit_identification dose_response Dose-Response Analysis of Hits (IC50 Determination) hit_identification->dose_response hit_validation Hit Validation and Mechanism of Action Studies dose_response->hit_validation end End hit_validation->end

Workflow for HTS of DHDPS inhibitors.
DAP-Induced Cell Wall Stress Response

This diagram illustrates a simplified signaling pathway of how inhibition of DAP biosynthesis can lead to a cell wall stress response.

Stress_Response DAP_derivative DAP Derivative (e.g., DapF inhibitor) DAP_inhibition Inhibition of DAP Biosynthesis DAP_derivative->DAP_inhibition PG_synthesis_defect Defective Peptidoglycan Synthesis DAP_inhibition->PG_synthesis_defect Cell_wall_stress Cell Wall Stress PG_synthesis_defect->Cell_wall_stress Signal_transduction Signal Transduction (e.g., Two-Component Systems) Cell_wall_stress->Signal_transduction Gene_expression Altered Gene Expression: - Upregulation of cell wall repair genes - Upregulation of stress response genes Signal_transduction->Gene_expression Phenotype Cellular Phenotype: - Cell lysis - Altered morphology - Growth inhibition Gene_expression->Phenotype

DAP biosynthesis inhibition and cell wall stress.

Conclusion

Diaminopimelic acid derivatives are invaluable tools for the study of bacterial cell wall biosynthesis. The protocols and data presented here provide a framework for researchers to investigate the function of key enzymes in this pathway, screen for novel inhibitors, and visualize the dynamic processes of bacterial cell wall construction. The continued development and application of these chemical probes will undoubtedly accelerate the discovery of new antibacterial agents to combat the growing threat of antibiotic resistance.

References

Application Note: Quantitative Analysis of (R,S,R,S,R)-Boc-Dap-NE using LC/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,S,R,S,R)-Boc-Dap-NE is a protected amino acid derivative of interest in various fields, including peptide synthesis and drug discovery. Accurate and sensitive quantification of this molecule is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC/MS) method for the analysis of this compound. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for sensitive and selective detection.

Experimental Protocols

1. Sample Preparation

A simple protein precipitation or dilution step is often sufficient for the analysis of this compound in relatively clean sample matrices. For more complex matrices, such as plasma or tissue homogenates, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[1][2][3]

Protocol for Protein Precipitation (for biological samples):

  • To 50 µL of the sample (e.g., plasma), add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated material.[2]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC/MS analysis.

Protocol for Simple Dilution (for reaction mixtures or standards):

  • Dilute the sample to the desired concentration range using the initial mobile phase.

  • Vortex for 15 seconds.

  • Transfer to an autosampler vial for LC/MS analysis.

2. LC/MS Analysis

The following parameters provide a starting point for method development and can be optimized for specific instruments and sample types.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 2

Table 2: LC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Table 3: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions To be determined by infusion of a standard solution of this compound and its internal standard. A common adduct for Boc-protected amino acids is [M+H]⁺.

Data Presentation

The quantitative data for the analysis of this compound should be summarized to include retention time, MRM transitions, and parameters for calibration curves.

Table 4: Analyte and Internal Standard Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compoundUser DeterminedUser DeterminedUser Determined
Internal Standard (IS)User DeterminedUser DeterminedUser Determined

Table 5: Calibration Curve Summary

AnalyteLinear Range (ng/mL)Accuracy (%)Precision (%RSD)
This compound1 - 1000> 0.99585 - 115< 15

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the LC/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC/MS Analysis cluster_data Data Processing sample Sample (Biological Matrix or Reaction Mixture) precipitation Protein Precipitation / Dilution sample->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Calibration Curve) integration->quantification report Report Generation quantification->report

Caption: Workflow for LC/MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship of the key components in the LC/MS system for the analysis.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler column C18 Column autosampler->column Mobile Phase + Sample pump LC Pump esi_source ESI Source column->esi_source Eluent quad1 Quadrupole 1 (Precursor Ion Selection) esi_source->quad1 collision_cell Collision Cell (Fragmentation) quad1->collision_cell quad2 Quadrupole 2 (Product Ion Selection) collision_cell->quad2 detector Detector quad2->detector data_system Data System detector->data_system Signal

References

Application Notes and Protocols: The Use of Boc Protecting Groups in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups in modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals.[1][2][3] Its popularity stems from its ease of introduction, general stability to a wide range of reagents, and, most importantly, its susceptibility to cleavage under specific and mild acidic conditions.[1][] This combination of stability and controlled lability makes it an indispensable tool for multi-step synthetic strategies.[2]

Application Notes

1. Core Principles of Boc Protection

The Boc group is typically introduced to an amine functional group using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, converting the nucleophilic and basic amine into a non-reactive carbamate.[1][5] This masking is crucial for performing subsequent chemical transformations on other parts of the molecule that would otherwise be incompatible with a free amine.[1] The Boc group is stable towards most nucleophiles and bases, allowing for a broad scope of subsequent reactions.[6]

2. Orthogonal Protection Strategies

A key advantage of the Boc group is its role in "orthogonal protection," a strategy that allows for the selective removal of one protecting group in the presence of others using distinct, non-interfering chemical conditions.[7][8][9] This is fundamental in complex syntheses requiring precise, site-specific modifications.[7][9]

  • Boc/Fmoc Strategy: This is the most common orthogonal system in modern Solid-Phase Peptide Synthesis (SPPS).[7] The α-amine of an amino acid is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains can be protected with the acid-labile Boc group. The Fmoc group is removed at each peptide coupling cycle with a mild base (e.g., piperidine), while the Boc group remains intact until treatment with a moderately strong acid like trifluoroacetic acid (TFA).[7]

  • Boc/Cbz Strategy: The benzyloxycarbonyl (Cbz or Z) group is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis (H₂, Pd/C).[1][10] This orthogonality allows for selective deprotection; for instance, a Boc-protected amine can be deprotected with TFA while a Cbz-protected amine in the same molecule remains unaffected.[10]

3. Stability and Lability Profile

The strategic application of the Boc group hinges on understanding its stability profile.

  • Stable Under:

    • Basic Conditions: Resistant to strong bases like NaOH and mild bases like piperidine.[2]

    • Catalytic Hydrogenolysis: Stable to standard conditions (H₂, Pd/C) used to remove Cbz groups.[2][]

    • Nucleophiles: Generally stable towards common nucleophiles such as hydrazine (B178648) and enolates.[2][6]

  • Labile Under:

    • Strong Acidic Conditions: Readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[2][11]

    • Lewis Acids: Can be removed by Lewis acids like ZnBr₂ and AlCl₃, often under milder conditions than strong protic acids.[2][11][12]

Quantitative Data Presentation

The efficiency of Boc protection and deprotection is consistently high. The tables below summarize typical reaction conditions.

Table 1: Typical Conditions for N-Boc Protection of Amines

Reagent(s)BaseSolventTemperatureTimeYieldReference(s)
(Boc)₂O (1.1 eq)Triethylamine (B128534) (1.2 eq)Dichloromethane (B109758) (DCM)Room Temp.1-3 h>95%[2]
(Boc)₂O (1.1 eq)4-DMAP (cat.)Acetonitrile (ACN)Room Temp.1-4 h>90%[11]
(Boc)₂O (1.5 eq)Sodium BicarbonateWater/DioxaneRoom Temp.2-12 h>90%[11]
(Boc)₂ONone (neat)NoneRoom Temp. to 40 °C0.5-2 h>90%[2]
(Boc)₂O (1 mmol)NoneWater/Acetone (9.5:0.5)Room Temp.8-12 min90-98%[13]

Table 2: Typical Conditions for N-Boc Deprotection

Reagent(s)SolventTemperatureTimeNotesReference(s)
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 °C to Room Temp.0.5-3 hMost common method; yields amine TFA salt.[2][7]
Hydrochloric Acid (HCl) (4M)Dioxane, Ethyl Acetate or MethanolRoom Temp.1-4 hGenerates the amine hydrochloride salt.[2][14]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.12-24 hMilder Lewis acid condition for sensitive substrates.[2][12]
Trimethylsilyl Iodide (TMSI)Dichloromethane (DCM) or Chloroform0 °C to Room Temp.0.5-2 hVery mild and rapid for highly sensitive substrates.[2]
Heat (Thermal)Toluene (B28343) or THF200 °C or higher30 minUseful in continuous flow systems; solvent-dependent.[15]
WaterWater90-100 °C< 12 min"Green" catalyst-free method.[16][17]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes the protection of a primary amine using (Boc)₂O and triethylamine.

  • Dissolution: Dissolve the primary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Addition of Base: Add triethylamine (1.1-1.2 equivalents) to the solution and stir for 5 minutes at room temperature.[1][2]

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.[1] The reaction is often accompanied by the evolution of CO₂ gas.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-3 hours).[1]

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl or NH₄Cl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude N-Boc protected amine is often pure enough for subsequent steps. If necessary, purify the product by column chromatography on silica (B1680970) gel.[1]

Protocol 2: General Procedure for N-Boc Deprotection using TFA

This protocol describes the standard method for removing a Boc group using trifluoroacetic acid.

  • Dissolution: Dissolve the N-Boc protected amine (1.0 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Addition of Acid: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise. A typical concentration is 20-50% TFA in DCM (v/v).[2]

  • Reaction Monitoring: Stir the reaction at room temperature for 0.5-3 hours.[2] Monitor the deprotection by TLC or LC-MS. A complication can be the alkylation of nucleophiles by the intermediate t-butyl cation; scavengers like anisole (B1667542) or thioanisole (B89551) may be used if necessary.[11]

  • Removal of Volatiles: Upon completion, remove the solvent and excess TFA by rotary evaporation.[1] Co-evaporation with a solvent like toluene can help remove residual TFA.[1]

  • Isolation (as TFA salt): The resulting amine is typically obtained as a stable TFA salt and can be used directly in some cases.

  • Isolation (as free amine): To obtain the free amine, dissolve the residue in a suitable solvent (e.g., DCM or ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic.[1]

  • Final Work-up: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[1]

Protocol 3: Selective On-Resin Deprotection of a Side-Chain Boc Group (SPPS)

This protocol is for selectively removing a Boc group from an amino acid side chain during solid-phase peptide synthesis while the N-terminus remains Fmoc-protected.[7]

  • Resin Preparation: Ensure the N-terminal α-amine of the peptide-resin is protected with an Fmoc group.[7] Swell the resin in Dichloromethane (DCM) for 20-30 minutes.

  • Wash: Wash the peptide-resin thoroughly with DCM (3 x 1 min) to remove any residual DMF from previous steps.[7]

  • Deprotection: Prepare a deprotection solution of 20-30% Trifluoroacetic Acid (TFA) in DCM.[7] Add this solution to the resin and agitate for 20-30 minutes at room temperature. Perform this step twice for complete removal.[7]

  • Wash: Drain the deprotection solution and wash the resin extensively with DCM (5-7 times) to remove all traces of TFA.

  • Neutralization: Neutralize the resin by washing with a 10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Final Wash: Wash the resin again with DCM (3 times) and DMF (3 times) to prepare for the subsequent side-chain modification step.[7] The free side-chain amine is now ready for modification.[7]

Visualizations

Boc_Protection_Mechanism Mechanism of N-Boc Protection cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse & Elimination LeavingGroup tBuO⁻ + CO₂ Intermediate->LeavingGroup

Caption: Mechanism of amine protection using (Boc)₂O.

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ProtectedAmine R-NH-Boc Protonated Protonated Carbamate ProtectedAmine->Protonated Protonation Acid H⁺ (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid Fragmentation Byproducts CO₂ + Isobutene Protonated->Byproducts releases t-butyl cation FreeAmine R-NH₂ CarbamicAcid->FreeAmine Decarboxylation Orthogonal_Strategy_Workflow Workflow: Orthogonal Boc/Fmoc Strategy in SPPS Start Start with Resin-Bound Fmoc-AA(Boc)-OH Fmoc_Deprotect 1. Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotect Couple 2. Couple next Fmoc-AA-OH Fmoc_Deprotect->Couple Repeat Repeat Steps 1 & 2 (Peptide Elongation) Couple->Repeat Final_Peptide N-Fmoc-Peptide(Boc)-Resin Repeat->Final_Peptide Boc_Deprotect 3. Selective Side-Chain Boc Deprotection (TFA/DCM) Final_Peptide->Boc_Deprotect Modify 4. Side-Chain Modification Boc_Deprotect->Modify Cleavage 5. Final Cleavage from Resin Modify->Cleavage End Modified Peptide Cleavage->End

References

Troubleshooting & Optimization

Improving solubility of (R,S,R,S,R)-Boc-Dap-NE in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,S,R,S,R)-Boc-Dap-NE, an intermediate in the synthesis of the potent anti-cancer agent Monomethylauristatin E (MMAE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stereoisomer of Boc-Dap-NE, a protected diaminopropionic acid derivative. Its primary application is as a synthetic intermediate in the production of Monomethylauristatin E (MMAE), a highly potent microtubule-inhibiting cytotoxic agent used in the development of antibody-drug conjugates (ADCs).[1]

Q2: Why is the solubility of this compound in aqueous buffers a concern?

A2: Like many Boc-protected amino acids and peptide fragments, this compound is a hydrophobic molecule. The bulky, non-polar tert-butoxycarbonyl (Boc) protecting group significantly reduces its ability to dissolve in aqueous solutions.[2] This can pose challenges during conjugation reactions with antibodies, which are typically performed in aqueous buffer systems to maintain the antibody's stability and activity.

Q3: What are the general strategies to improve the solubility of this compound?

A3: Improving the solubility of this compound typically involves the use of organic co-solvents, adjusting the pH of the buffer, and employing physical methods like sonication and gentle warming. The choice of method will depend on the specific requirements of your experiment, particularly the tolerance of your antibody to the chosen solvent and conditions.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound for use in bioconjugation experiments.

Problem 1: The compound does not dissolve in my aqueous reaction buffer (e.g., PBS).
  • Cause: High hydrophobicity of the Boc-protected compound.

  • Solution: Introduce a water-miscible organic co-solvent.

    • Recommendation: Start by dissolving this compound in a small amount of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution. Then, add this stock solution dropwise to your aqueous buffer with vigorous stirring.

    • Caution: Be mindful of the final concentration of the organic solvent in your reaction mixture, as high concentrations can denature your antibody. It is advisable to keep the final organic solvent concentration below 10% (v/v).

Problem 2: The compound precipitates out of solution when added to the aqueous buffer.
  • Cause: The compound has reached its solubility limit in the mixed solvent system.

  • Solution 1: Optimize the co-solvent concentration.

    • Experiment with slightly higher, yet still antibody-compatible, final concentrations of the organic co-solvent.

  • Solution 2: Adjust the pH of the buffer.

    • The solubility of molecules with ionizable groups can be pH-dependent. Although this compound itself does not have a free carboxylic acid or a primary amine that is easily protonated/deprotonated, the overall stability of the reaction mixture can sometimes be improved by slight adjustments in pH. Ensure your buffer pH is optimal for both the conjugation reaction and the stability of your antibody.

  • Solution 3: Utilize physical methods.

    • Sonication: Briefly sonicate the solution in a water bath to help break up aggregates and facilitate dissolution.[2]

    • Gentle Warming: Warming the solution to 30-40°C can increase solubility, but this should be done with caution to avoid degradation of the compound or the antibody.[2]

Quantitative Data Summary

Solvent SystemExpected SolubilityEstimated Concentration RangeNotes
Aqueous Buffers (e.g., PBS, pH 7.4) Very Low< 0.1 mg/mLNot recommended for direct dissolution.
Water-Miscible Organic Solvents (DMSO, DMF) High> 20 mg/mLUse as a primary solvent for stock solutions.
10% DMSO in Aqueous Buffer Moderate0.5 - 2.0 mg/mLA common starting point for conjugation reactions.
10% Acetic Acid (Aqueous) Low to Moderate0.1 - 1.0 mg/mLMay be useful for some derivatives, but compatibility with the subsequent reaction steps must be verified.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a microcentrifuge tube.

  • Initial Dissolution: Add a minimal volume of high-purity DMSO (or DMF) to the tube to achieve a high concentration (e.g., 20-50 mg/mL).

  • Vortexing: Vortex the tube for 30-60 seconds to aid dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Gentle Warming (Optional): If necessary, warm the solution to 30-40°C for a short period.

  • Storage: Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: General Procedure for Antibody Conjugation

This protocol provides a general workflow for the conjugation of a drug-linker intermediate to an antibody.

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Antibody Reduction (for Cysteine Conjugation): If conjugating to cysteine residues, reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP or DTT.

  • Removal of Reducing Agent: Remove the excess reducing agent by buffer exchange using a desalting column.

  • Addition of Drug-Linker: Slowly add the this compound-containing drug-linker stock solution to the reduced antibody solution while gently stirring.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for the desired amount of time.

  • Quenching: Quench the reaction by adding an excess of a capping agent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups on the linker.

  • Purification: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated drug-linker and other impurities.

Visualizations

MMAE Mechanism of Action

The following diagram illustrates the mechanism of action of MMAE, the cytotoxic payload synthesized from this compound.

MMAE_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (e.g., by Cathepsins) Lysosome->Cleavage MMAE Free MMAE Cleavage->MMAE Release Microtubule Microtubule Polymerization MMAE->Microtubule Inhibition Tubulin Tubulin Dimers Tubulin->Microtubule Disruption Microtubule Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of an MMAE-based antibody-drug conjugate.

Experimental Workflow for ADC Synthesis

This diagram outlines the general workflow for synthesizing an antibody-drug conjugate using a pre-formed drug-linker.

ADC_Synthesis_Workflow start Start mAb_prep 1. Antibody Preparation start->mAb_prep reduction 2. Antibody Reduction (e.g., with TCEP) mAb_prep->reduction buffer_exchange 3. Buffer Exchange reduction->buffer_exchange conjugation 5. Conjugation Reaction buffer_exchange->conjugation drug_linker_prep 4. Prepare Drug-Linker Stock Solution drug_linker_prep->conjugation quenching 6. Quenching Reaction conjugation->quenching purification 7. ADC Purification (e.g., SEC) quenching->purification characterization 8. Characterization (e.g., DAR, Purity) purification->characterization end End characterization->end

Caption: General experimental workflow for antibody-drug conjugate (ADC) synthesis.

References

Technical Support Center: Boc-Dap-NE Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Boc-Dap-NE to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid Boc-Dap-NE?

For long-term stability, solid Boc-Dap-NE should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] Exposure to moisture and air should be minimized.

Q2: How should I store Boc-Dap-NE in solution?

Boc-Dap-NE in solution is less stable than in its solid form. For optimal stability, solutions should be prepared fresh. If storage is necessary, it is recommended to store aliquots in an anhydrous aprotic solvent (e.g., DMSO, DMF) at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Q3: What are the primary causes of Boc-Dap-NE degradation?

The primary cause of Boc-Dap-NE degradation is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. Exposure to acidic conditions, even mild ones, can lead to the removal of the Boc group, resulting in the formation of the free amine and subsequent side reactions. Other factors that can contribute to degradation include exposure to high temperatures, light, and humidity.

Q4: What are the potential degradation products of Boc-Dap-NE?

The main degradation product is the deprotected Dap-NE, formed by the cleavage of the Boc group. Under acidic conditions, the released tert-butyl cation can also lead to the formation of t-butylated byproducts. Further degradation of the Dap-NE core may occur under harsh conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of activity or purity of Boc-Dap-NE over time. Improper storage conditions (e.g., exposure to room temperature, moisture, or air).Store solid Boc-Dap-NE at 2-8°C under an inert atmosphere. For solutions, store at -20°C or -80°C in an anhydrous aprotic solvent.
Presence of unexpected peaks in HPLC analysis. Degradation of Boc-Dap-NE due to exposure to acidic contaminants or conditions.Ensure all solvents and reagents are anhydrous and free of acidic impurities. Use non-acidic conditions for all manipulations where possible.
Inconsistent experimental results. Use of partially degraded Boc-Dap-NE.Always use freshly prepared solutions of Boc-Dap-NE for critical experiments. Assess the purity of the compound by HPLC before use if degradation is suspected.

Data on Boc-Dap-NE Stability

The following tables provide illustrative data on the stability of Boc-Dap-NE under various conditions. This data is based on general principles of Boc-protecting group stability and typical results from forced degradation studies.

Table 1: Stability of Solid Boc-Dap-NE Under Different Storage Conditions (Illustrative Data)

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, under Nitrogen12>99%White to off-white solid
25°C, Ambient Air3~95%Slight discoloration
40°C, 75% RH1<90%Yellowish solid, clumping

Table 2: Stability of Boc-Dap-NE (10 mg/mL in DMSO) in Solution (Illustrative Data)

Storage ConditionTime (Days)Purity (%)
-80°C30>99%
-20°C30~98%
4°C7~95%
25°C1<90%

Table 3: Effect of pH on Boc-Dap-NE Stability in Aqueous Solution at 25°C (Illustrative Data)

pHTime (hours)Purity (%)
3.04<50%
5.024~85%
7.024>98%
9.024>98%

Experimental Protocols

Protocol 1: Stability Testing of Solid Boc-Dap-NE

Objective: To assess the long-term stability of solid Boc-Dap-NE under recommended and stressed storage conditions.

Methodology:

  • Aliquot solid Boc-Dap-NE into several vials.

  • Store the vials under the following conditions:

    • 2-8°C, under nitrogen atmosphere (recommended).

    • 25°C/60% Relative Humidity (ICH accelerated condition).

    • 40°C/75% Relative Humidity (ICH accelerated condition).

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each condition.

  • Analyze the purity of the sample using a validated stability-indicating HPLC method (see Protocol 3).

  • Record any changes in physical appearance (e.g., color, texture).

Protocol 2: Forced Degradation Study of Boc-Dap-NE

Objective: To identify potential degradation products and pathways of Boc-Dap-NE under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve Boc-Dap-NE in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve Boc-Dap-NE in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve Boc-Dap-NE in a solution of 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Heat solid Boc-Dap-NE at 105°C for 24 hours.

  • Photostability: Expose solid Boc-Dap-NE to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

  • Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.

Protocol 3: HPLC Method for Purity Assessment of Boc-Dap-NE

Objective: To determine the purity of Boc-Dap-NE and detect any degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve Boc-Dap-NE in a suitable solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

Visualizations

degradation_pathway Boc_Dap_NE Boc-Dap-NE Deprotected_Dap_NE Dap-NE (Primary Degradant) Boc_Dap_NE->Deprotected_Dap_NE Acidic Conditions (e.g., H+) t_butyl_byproducts t-Butylated Byproducts Boc_Dap_NE->t_butyl_byproducts Acidic Conditions (t-butyl cation) Further_degradation Further Degradation Products Deprotected_Dap_NE->Further_degradation Harsh Conditions (High Temp, Strong Acid/Base)

Caption: Primary degradation pathway of Boc-Dap-NE.

experimental_workflow cluster_storage Storage Conditions cluster_stability_testing Stability Assessment cluster_analysis Analysis Solid Solid Boc-Dap-NE Forced_Degradation Forced Degradation Study Solid->Forced_Degradation Long_Term_Stability Long-Term Stability Study Solid->Long_Term_Stability Solution Boc-Dap-NE in Solution Solution->Forced_Degradation Solution->Long_Term_Stability LCMS LC-MS for Degradant ID Forced_Degradation->LCMS HPLC HPLC Purity Analysis Long_Term_Stability->HPLC

Caption: Workflow for assessing Boc-Dap-NE stability.

References

Troubleshooting unexpected results with (R,S,R,S,R)-Boc-Dap-NE control

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R,S,R,S,R)-Boc-Dap-NE Control

Welcome to the technical support resource for this compound. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this compound in their experiments.

This compound is an isomer of Boc-Dap-NE, a dipeptide intermediate used in the synthesis of Monomethyl auristatin E (MMAE)[1][2]. MMAE is a potent inhibitor of tubulin polymerization and is frequently used as a cytotoxic payload in antibody-drug conjugates (ADCs)[1][2]. As an isomer, this compound is often intended for use as a negative control in experiments involving the active compound or its derivatives. Unexpected results can arise from various factors related to compound handling, experimental design, and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound control is showing unexpected biological activity/toxicity. Isn't it supposed to be an inactive control?

A1: While isomers are often used as inactive controls, they can sometimes exhibit unexpected off-target effects or low-level residual activity. Several factors could contribute to this observation:

  • Compound Purity and Integrity: The compound may contain impurities, including trace amounts of the active isomer, or it may have degraded during storage. It is crucial to verify the purity of your batch, for instance, by using High-Performance Liquid Chromatography (HPLC).

  • High Concentrations: At high concentrations, even relatively inert molecules can induce non-specific cellular stress responses or interfere with assays, leading to apparent activity or toxicity.

  • Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at higher concentrations. Always run a vehicle control (solvent only) to assess its contribution to the observed effects.

Troubleshooting Workflow:

If you observe unexpected activity, follow this logical progression to identify the source of the issue.

start Unexpected Activity Observed with Control Compound check_purity 1. Verify Compound Purity (e.g., via HPLC/MS) start->check_purity purity_ok Purity >98%? check_purity->purity_ok test_vehicle 2. Run Vehicle Control (Solvent Only) vehicle_toxic Vehicle Control Toxic? test_vehicle->vehicle_toxic titrate_conc 3. Perform Dose-Response (Concentration Titration) activity_persists Activity at Low Conc.? titrate_conc->activity_persists purity_ok->test_vehicle Yes outcome_impure Outcome: Impurity is likely cause. Contact supplier. purity_ok->outcome_impure No vehicle_toxic->titrate_conc No outcome_solvent Outcome: Solvent is the cause. Lower solvent %. vehicle_toxic->outcome_solvent Yes outcome_off_target Outcome: Potential off-target effect. Investigate further. activity_persists->outcome_off_target Yes outcome_ok Outcome: Issue resolved. Control is valid at non-toxic conc. activity_persists->outcome_ok No

Troubleshooting workflow for unexpected control activity.
Q2: I am having difficulty dissolving this compound. What are the recommended solvents?

A2: Peptide-based compounds can exhibit variable solubility. While specific data for this exact isomer is limited, related compounds are typically soluble in organic solvents.

Recommended Solvents: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the most common choice. For aqueous buffers, solubility is generally much lower. If your experiment requires a low percentage of organic solvent, prepare a high-concentration stock in DMSO and then dilute it serially into your aqueous experimental medium.

Solubility and Stock Preparation Data

SolventRecommended Max Stock Conc.Notes
DMSO≥ 20 mg/mLWarm gently (to 37°C) and vortex to aid dissolution.
Ethanol~5 mg/mLLower solubility compared to DMSO.
PBS (pH 7.4)< 1 mg/mLNot recommended for primary stock solutions.

Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Calculate Required Mass: The molecular weight of this compound is 420.54 g/mol . To make 1 mL of a 10 mM solution, you will need:

    • Mass = 10 mmol/L * 0.001 L * 420.54 g/mol = 0.0042054 g = 4.21 mg.

  • Weigh Compound: Accurately weigh 4.21 mg of the compound into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes. If necessary, warm the solution briefly in a 37°C water bath to fully dissolve the compound.

  • Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: The results from my ADC experiments using the active payload (MMAE) and the this compound control are inconsistent. What could be the cause?

A3: Inconsistency in ADC experiments can stem from multiple steps in the workflow, from conjugation to the final cellular assay. Since this compound is an intermediate, it would typically be used as a control in experiments evaluating the effects of the final ADC payload (MMAE) or related dipeptides, rather than being conjugated itself. The core of the issue often lies in the experimental variables.

Key Experimental Parameters Affecting ADC Assays

ParameterPotential IssueRecommendation
Cell Line Variable target antigen expression; different sensitivity to payloads.Characterize antigen expression levels (e.g., by flow cytometry). Use cell lines with known high and low expression.
Cell Passage # High passage numbers can lead to phenotypic drift and altered sensitivity.Use cells within a consistent and low passage number range for all experiments.
Serum Lot Different lots of serum (e.g., FBS) can contain varying levels of growth factors, affecting cell proliferation and drug response.Use a single, qualified lot of serum for an entire set of experiments.
Assay Duration Insufficient incubation time may not allow for full ADC processing and payload release, underestimating potency.Optimize incubation time (e.g., 72, 96, 120 hours) to ensure a complete biological response.

Signaling Pathway Consideration:

MMAE, the final product derived from Boc-Dap-NE intermediates, functions by inhibiting tubulin polymerization. This leads to G2/M cell cycle arrest and subsequent apoptosis. When troubleshooting, it is important to confirm that this pathway is being engaged by your positive control (the active ADC) and not by your negative control.

cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Released (e.g., MMAE) Lysosome->Payload 4. Cleavage Tubulin Tubulin Dimers Payload->Tubulin 5. Binding Microtubules Microtubule Disruption Tubulin->Microtubules 6. Inhibition of Polymerization Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Simplified ADC mechanism of action pathway.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol can be used to assess the cytotoxic effects of an ADC or small molecule inhibitor.

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of your test compounds (active ADC, control ADC, this compound, vehicle) in complete growth medium.

  • Dosing: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" and "vehicle control" wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 96 hours) at 37°C, 5% CO₂.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to determine IC50 values.

References

Technical Support Center: Optimizing Yield for Multi-Step Synthesis of MMAE Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the multi-step synthesis of Monomethyl Auristatin E (MMAE) intermediates. Our goal is to help you optimize your synthetic routes and achieve higher yields and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of MMAE and its intermediates, presented in a question-and-answer format.

Issue 1: Low Yield in Peptide Coupling Steps

Question: I am observing low yields during the peptide coupling steps for the MMAE core. What are the potential causes and solutions?

Answer: Low yields in peptide coupling are a common challenge in MMAE synthesis, often attributed to the sterically hindered nature of the amino acid residues.[1] Key factors and troubleshooting strategies are outlined below:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the incoming amino acid must be fully activated for the reaction to proceed efficiently.

    • Troubleshooting:

      • Ensure your coupling reagents (e.g., HATU, HBTU, TBTU) are fresh and stored under anhydrous conditions.[2]

      • Allow for a sufficient pre-activation time (e.g., 15-30 minutes) before adding the amine component.

      • Consider using a coupling reagent better suited for hindered amino acids.[1]

  • Steric Hindrance: The bulky side chains of MMAE's constituent amino acids, such as dolaisoleuine and dolaproine, can physically block the reactive sites, slowing down the reaction.[1]

    • Troubleshooting:

      • Increase the excess of the activated amino acid and coupling reagents (3-5 equivalents).[3]

      • Extend the reaction time and consider performing a "double coupling" where the coupling step is repeated.[2]

      • Gentle heating (e.g., to 40-50°C) can sometimes improve yields for sterically hindered couplings, but must be balanced against the risk of increased racemization.[4]

  • Poor Solubility: The growing peptide chain can sometimes aggregate and precipitate from the reaction solvent, leading to incomplete reactions.

    • Troubleshooting:

      • Use highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5]

      • Gentle sonication can help to dissolve starting materials and intermediates.[5]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is racemization.

    • Troubleshooting:

      • Employ racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[2]

      • Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize epimerization.[2]

Issue 2: Presence of Multiple Peaks in HPLC Analysis of Crude Product

Question: My crude product shows multiple peaks on the HPLC chromatogram. What are the likely impurities and how can I minimize them?

Answer: The presence of multiple peaks in the HPLC analysis of your crude MMAE product typically indicates the formation of several impurities during the synthesis. The most common culprits are:

  • Diastereomers from Racemization: The chiral centers of the amino acids are susceptible to epimerization during the activation and coupling steps, leading to the formation of diastereomers that can be difficult to separate.[2]

    • Mitigation Strategies:

      • Use coupling reagents known to suppress racemization, such as those based on HOBt or HOAt, or newer oxima-based reagents like COMU.[6][7]

      • Carefully control the reaction temperature, as lower temperatures generally reduce the rate of racemization.[2]

      • The choice of base is also critical; use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[2]

  • Deletion Peptides from Incomplete Coupling: If a coupling reaction does not go to completion, the subsequent amino acid will be added to an incomplete chain, resulting in a "deletion peptide."[2]

    • Mitigation Strategies:

      • Monitor the completion of each coupling step using a qualitative test like the Kaiser test.[2]

      • For particularly difficult couplings involving sterically hindered amino acids, perform a double coupling.[2]

  • Impurities from Side-Chain Reactions: The functional groups on the amino acid side chains can undergo unwanted reactions if not properly protected. For example, the hydroxyl group of the norephedrine (B3415761) moiety could be acylated.[2]

    • Mitigation Strategies:

      • Ensure a robust protecting group strategy is in place, where all reactive side chains are protected with groups that are stable to the reaction conditions and can be selectively removed.

Issue 3: Difficulty in Purifying the Final MMAE Product

Question: I am struggling to achieve high purity of the final MMAE product during HPLC purification. What are some common issues and how can I optimize the purification?

Answer: Purifying MMAE to the high degree required for its use in antibody-drug conjugates (ADCs) can be challenging. Common issues and optimization strategies include:

  • Co-elution of Impurities: Diastereomers and other closely related impurities often have very similar retention times to the desired product, making them difficult to separate by standard reversed-phase HPLC.[2]

    • Optimization Strategies:

      • Optimize the HPLC gradient to improve resolution. A shallower gradient can often enhance the separation of closely eluting peaks.

      • Experiment with different stationary phases (e.g., C8, C18, phenyl-hexyl) or different ion-pairing reagents (e.g., trifluoroacetic acid (TFA), formic acid).

  • Product Aggregation: MMAE is a relatively hydrophobic molecule and can aggregate, leading to broad peaks and poor recovery during HPLC.

    • Optimization Strategies:

      • Lyophilize the purified MMAE from a solution containing a low concentration of an organic acid like acetic acid to help disrupt aggregates.[2]

      • Consider using a solvent system for purification that minimizes aggregation.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the multi-step synthesis of MMAE? A1: The overall yield of MMAE synthesis is highly dependent on the chosen synthetic strategy (e.g., linear vs. convergent) and the efficiency of each individual step. While specific industrial processes are often proprietary, literature reports on similar auristatin analogs suggest that overall yields can vary significantly. A well-optimized convergent synthesis is generally favored for higher overall yields compared to a linear approach.[3]

Q2: Which coupling reagents are most effective for the sterically hindered amino acids in MMAE? A2: For coupling sterically hindered amino acids, more powerful reagents are often necessary. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more effective than standard carbodiimides like DCC.[1][6] Phosphonium salt-based reagents such as PyBOP and PyAOP have also been used successfully for coupling hindered amino acids.[8] The choice of reagent should be based on a balance of reactivity, cost, and the potential for side reactions like racemization.[6]

Q3: What are the most critical protecting groups in MMAE synthesis? A3: A robust protecting group strategy is essential for a successful MMAE synthesis. The most common protecting group for the α-amino group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.[2] For side chains, acid-labile protecting groups are typically used. The choice of protecting groups must be orthogonal, meaning that one type of group can be removed without affecting the others.

Q4: How can I monitor the progress of the coupling reactions? A4: For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin. A positive Kaiser test indicates an incomplete coupling reaction.[2] For solution-phase synthesis, thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to monitor the consumption of starting materials and the formation of the desired product.[3]

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)Racemization (%)Reference
DCCHOBtDIPEADMF251260-705-10[7]
HBTU-DIPEADMF25285-95<5[8]
HATU-DIPEADMF252>95<2[9]
TBTUHOBtDIPEADMF25280-90<5[10]
COMU-DIPEADMF251>95<1[6]
Data is illustrative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Illustrative Yields for a Convergent MMAE Synthesis Strategy

StepDescriptionStarting MaterialProductTypical Yield (%)Reference
1Synthesis of Dipeptide Fragment (e.g., Boc-Val-Dil-OMe)Boc-Val, H-Dil-OMeBoc-Val-Dil-OMe85-95[11]
2Synthesis of Tripeptide FragmentProtected Amino AcidsProtected Tripeptide80-90[3]
3Fragment CouplingDipeptide and Tripeptide FragmentsProtected Pentapeptide70-85[9]
4Deprotection and PurificationProtected PentapeptideMMAE60-75 (after purification)[11]
Yields are representative and can vary based on the specific reagents and conditions used.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for MMAE Intermediates

This protocol outlines a general cycle for the linear synthesis of a peptide sequence on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin pre-loaded with the C-terminal amino acid) in DMF for 30 minutes.[3]

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).[3]

  • Kaiser Test: Take a small sample of the resin and perform a Kaiser test to confirm the presence of free primary amines (a blue color indicates a positive result).[2]

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 15-30 minutes.[3][9]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[3]

  • Washing: Wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

Protocol 2: General Solution-Phase Peptide Coupling

This protocol is representative of the coupling steps in a convergent synthesis.

  • Activation: Dissolve the C-terminally protected amino acid or peptide fragment (1.0 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, such as DIPEA (2.0 equivalents), and stir the mixture at room temperature for 15-30 minutes.[3]

  • Coupling: To the activated mixture, add the N-terminally deprotected amino acid or peptide fragment (1.2 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_finalization Final Steps resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection DMF coupling Amino Acid Coupling deprotection->coupling Add activated Fmoc-amino acid wash Washing coupling->wash Remove excess reagents wash->deprotection Next cycle cleavage Cleavage & Deprotection wash->cleavage After final coupling purification RP-HPLC Purification cleavage->purification Crude Peptide lyophilization Lyophilization purification->lyophilization Pure Fractions final_product Pure MMAE Intermediate lyophilization->final_product

Caption: General experimental workflow for the solid-phase synthesis of an MMAE intermediate.

troubleshooting_logic cluster_coupling Peptide Coupling Issues cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_coupling Incomplete Coupling start->incomplete_coupling racemization Racemization start->racemization optimize_reagents Optimize Coupling Reagents (e.g., HATU, COMU) incomplete_coupling->optimize_reagents reaction_conditions Adjust Reaction Conditions (Temp, Time, Stoichiometry) incomplete_coupling->reaction_conditions double_couple Perform Double Coupling incomplete_coupling->double_couple racemization->optimize_reagents racemization->reaction_conditions purification_opt Optimize HPLC Purification optimize_reagents->purification_opt reaction_conditions->purification_opt double_couple->purification_opt end end purification_opt->end Improved Yield & Purity

Caption: Troubleshooting logic for common issues in MMAE intermediate synthesis.

References

Technical Support Center: Stereoisomeric Purity of (R,S,R,S,R)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for confirming the stereoisomeric purity of complex chiral molecules like (R,S,R,S,R)-Boc-Dap-NE, a derivative of diaminopimelic acid (Dap).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary recommended method for analyzing the stereoisomeric purity of a complex peptide derivative like this compound?

A: The most robust and widely used method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique is highly effective for the direct separation of stereoisomers, including both enantiomers and diastereomers.[1][2] Chiral HPLC offers the advantage of simultaneously identifying and quantifying stereoisomers, making it ideal for routine quality control of synthetic peptides.[2]

Q2: My chiral HPLC method shows a single peak. Can I conclude the sample is stereoisomerically pure?

A: Not necessarily. A single peak only indicates that under the current analytical conditions, no other isomers were resolved. To confirm purity, the method must be validated. This involves analyzing a mixture of known stereoisomers (if available) or a deliberately racemized sample to prove that the method is capable of separating the desired isomer from potential impurities.

Q3: I am seeing poor resolution or co-eluting peaks between stereoisomers on my chiral HPLC. How can I improve the separation?

A: Poor resolution is a common challenge in chiral chromatography.[3][4] Consider the following optimization steps:

  • Mobile Phase Composition: The choice and concentration of the organic modifier (e.g., isopropanol, ethanol) is critical. Systematically vary the percentage of the modifier; decreasing the alcohol content often increases retention and improves resolution.[4]

  • Flow Rate: Chiral separations frequently benefit from lower flow rates than standard HPLC.[3] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to enhance separation.[4]

  • Temperature: Temperature can have a significant impact on selectivity.[3] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as both heating and cooling can improve resolution.

  • Change Chiral Stationary Phase (CSP): If optimization fails, the selected column may not be suitable. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for peptide-like molecules.[4]

Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine stereoisomeric purity?

A: Yes, NMR spectroscopy is a powerful complementary technique.

  • For Diastereomers: Since diastereomers have different physical properties, their NMR spectra are inherently different, and you can often distinguish them directly.

  • For Enantiomers: Enantiomers are indistinguishable in a standard NMR experiment. However, by adding a Chiral Solvating Agent (CSA) , you can induce a chemical shift difference between the enantiomers.[5][6] This occurs because the CSA forms transient, diastereomeric complexes with each enantiomer, breaking their spectral equivalence.[5][6] ¹³C NMR can be particularly useful in cases where ¹H NMR spectra are complex or have overlapping signals.[5][7][8]

Q5: My baseline is noisy and contains "ghost peaks." What could be the cause?

A: A noisy baseline or the appearance of unexpected peaks can often be traced to the mobile phase or system contamination.

  • Mobile Phase Quality: Always use high-purity, HPLC-grade solvents. Impurities can accumulate and elute as ghost peaks, especially during gradient runs.

  • Degassing: Ensure the mobile phase is thoroughly degassed. Dissolved gases can form bubbles in the system, leading to baseline instability and spurious peaks.[3]

  • System Contamination: Flush the entire HPLC system, especially after it has been idle, to remove contaminants from the lines.[9]

Detailed Experimental Protocol: Chiral HPLC

This protocol outlines a general method for separating the stereoisomers of a Boc-protected diaminopimelic acid derivative. This method should be optimized for your specific molecule and system.

Objective: To separate and quantify the this compound isomer from other potential diastereomers.

1. Instrumentation and Materials

  • System: HPLC or UHPLC system with a UV detector.

  • Column: Chiral Stationary Phase (CSP) column, e.g., a polysaccharide-based column such as CHIRALPAK® IA or similar.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample Diluent: Mobile Phase (n-Hexane/IPA mixture).

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 5 µL

3. Procedure

  • System Equilibration: Flush the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Chiral columns may require longer equilibration times.[3]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow all potential isomers to elute.

4. Data Analysis

  • Integrate the peak area for all observed stereoisomer peaks.

  • Calculate the stereoisomeric purity (as a percentage of the desired isomer) using the following formula:

    Stereoisomeric Purity (%) = (Area of Desired Isomer Peak / Total Area of All Isomer Peaks) * 100

Quantitative Data Summary

The following table presents hypothetical data from a successful chiral HPLC separation to illustrate how results can be structured and interpreted.

StereoisomerRetention Time (t R , min)Peak Area (mAU*s)Area %
Impurity 1 (diastereomer)8.51500.4
Impurity 2 (diastereomer)9.22100.6
This compound 11.4 34815 98.9
Impurity 3 (diastereomer)13.1550.1

Workflow Visualization

The following diagram illustrates the logical workflow for confirming the stereoisomeric purity of a synthetic compound.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Analysis & Optimization cluster_confirm Phase 3: Confirmation & Reporting cluster_result Result SamplePrep Sample Preparation (Dissolve in Mobile Phase) MethodSelect Method Selection (e.g., Chiral HPLC vs. NMR) SamplePrep->MethodSelect InitialRun Initial Analysis Run MethodSelect->InitialRun CheckRes Assess Peak Resolution InitialRun->CheckRes Optimize Optimize Method (Flow, Temp, Mobile Phase) CheckRes->Optimize  Poor Analyze Analyze Final Sample CheckRes->Analyze  Good Optimize->InitialRun Re-run CalcPurity Calculate Purity (%) Analyze->CalcPurity Report Final Report CalcPurity->Report Pass Purity Confirmed Report->Pass Fail Purity Fails Specification Report->Fail

References

Overcoming resistance of DAP analogues crossing bacterial cell membranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daptomycin (B549167) (DAP) analogues and encountering bacterial resistance, particularly related to the cell membrane.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to DAP analogues at the cell membrane level?

A1: Bacterial resistance to DAP analogues is multifactorial and primarily involves modifications to the cell envelope that prevent the drug from reaching its target and exerting its antimicrobial effect. The key mechanisms include:

  • Alterations in Cell Membrane Phospholipid Composition: Daptomycin resistance is often linked to changes in the lipid composition of the bacterial cell membrane.[1] Resistant strains may exhibit a decrease in phosphatidylglycerol (PG), a key binding target for daptomycin, and an increase in other lipids like cardiolipin (B10847521) (CL) and lysyl-phosphatidylglycerol (L-PG).[1][2][3]

  • Increased Positive Surface Charge: A common resistance strategy is to increase the net positive charge of the cell surface, which electrostatically repels the positively charged calcium-daptomycin complex. This is often mediated by the MprF (Multiple Peptide Resistance Factor) protein, which synthesizes positively charged L-PG and flips it to the outer leaflet of the cell membrane.[2][4] Mutations in the mprF gene are frequently associated with daptomycin resistance.[5][6] The dlt operon, which is involved in the D-alanylation of teichoic acids, also contributes to a more positive surface charge.

  • Changes in Membrane Fluidity: Alterations in the fatty acid composition of the cell membrane can lead to changes in membrane fluidity.[3][4] Some resistant strains show increased membrane fluidity, which may hinder the proper insertion and oligomerization of daptomycin.[6]

  • Cell Wall Thickening: An increase in cell wall thickness is often observed in daptomycin-resistant strains.[7] This thickened barrier may trap or prevent the DAP analogue from reaching the cell membrane.

  • Efflux Pumps: While not the most prominent mechanism for daptomycin resistance, multidrug efflux pumps such as NorA, NorB, NorC, MepA, and MdeA in Staphylococcus aureus can contribute to reduced susceptibility by actively transporting the antibiotic out of the cell.[8][9][10]

Q2: My DAP analogue shows low efficacy against a specific bacterial strain. What are the initial troubleshooting steps?

A2: If you are observing low efficacy, consider the following troubleshooting steps:

  • Verify MICs with Appropriate Calcium Concentration: The activity of daptomycin and its analogues is highly dependent on the concentration of free calcium ions (Ca2+).[11] Ensure that your growth medium is supplemented with a physiological concentration of Ca2+ (typically 50 mg/L) when determining the Minimum Inhibitory Concentration (MIC).[12][13]

  • Perform Population Analysis: Bacterial populations can be heterogeneous in their susceptibility to daptomycin.[14] A small subpopulation of resistant cells may be present. Population analysis profiles can help determine if you are dealing with a uniformly resistant strain or a heterogeneous population.[5]

  • Sequence Key Resistance Genes: To identify potential resistance mechanisms, sequence genes known to be involved in daptomycin resistance, such as mprF, yycG, rpoB, and dlt.[5][15]

  • Assess Cell Membrane Properties: Investigate for changes in the physical properties of the bacterial cell membrane. This can include measuring membrane potential, fluidity, and surface charge.

Q3: How can I enhance the transport of my DAP analogue across the bacterial cell membrane?

A3: Several strategies can be employed to improve the efficacy of DAP analogues by enhancing their ability to cross the cell membrane and overcome resistance:

  • Combination Therapy: Using DAP analogues in combination with other antibiotics can have synergistic effects.

    • β-lactams: Co-administration with β-lactam antibiotics can increase the binding of daptomycin to the bacterial cell surface and enhance its activity.[16]

    • Trimethoprim-sulfamethoxazole (TMP-SMX): This combination has been shown to be rapidly bactericidal against both daptomycin-susceptible and non-susceptible strains.[17]

    • Fosfomycin (B1673569): The combination of daptomycin and fosfomycin has demonstrated synergy against MRSA.[18]

    • Rifampin and Gentamicin: The addition of these antibiotics can enhance the in vitro activity of daptomycin and suppress the emergence of further resistance.[19]

  • Phage Co-therapy: The use of bacteriophages in combination with daptomycin has shown synergistic activity and increased lytic performance against daptomycin-resistant MRSA.[7]

  • Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, co-administration of an EPI can increase the intracellular concentration of the DAP analogue.[8]

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for a DAP Analogue
Possible Cause Troubleshooting Step
Incorrect Calcium Concentration Ensure the Mueller-Hinton broth is cation-adjusted, specifically with 50 mg/L of Ca2+.[12][13]
Bacterial Inoculum Size Standardize the inoculum to approximately 5 x 10^5 CFU/mL.[13]
Heterogeneous Resistance Perform a population analysis to check for resistant subpopulations.[5][14]
Drug Adsorption to Labware Use low-binding microplates and tubes for experiments.
Issue 2: Low Intracellular Accumulation of a Fluorescently-Labeled DAP Analogue
Possible Cause Troubleshooting Step
Efflux Pump Activity Perform the uptake assay in the presence and absence of a known efflux pump inhibitor (e.g., reserpine, verapamil) to see if accumulation increases.
Altered Membrane Charge Measure the zeta potential of the bacterial cells to assess surface charge. A more positive charge in the resistant strain suggests electrostatic repulsion.
Reduced Membrane Binding Quantify the binding of the fluorescent analogue to the cell surface using flow cytometry or fluorescence microscopy. Reduced binding may indicate alterations in membrane lipid composition.
Photobleaching of Fluorophore Minimize exposure of the labeled analogue to light and use appropriate imaging settings.

Quantitative Data

Table 1: Daptomycin MICs against Resistant Staphylococcus aureus Strains

Strain TypeDaptomycin MIC50 (µg/mL)Daptomycin MIC90 (µg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)0.25 - 0.380.5 - 0.75[12][20]
Heterogeneously Glycopeptide-Intermediate S. aureus (hGISA)0.51.0[12]
Daptomycin Non-Susceptible S. aureus (DNS)2.0 - 4.0>4.0[5]

Table 2: Combination Therapy Effects on Daptomycin-Resistant MRSA

CombinationObservationReference
Daptomycin + β-lactamSynergistic activity, increased daptomycin binding.[16]
Daptomycin + TMP-SMXRapidly bactericidal against DNS strains.[17]
Daptomycin + Phage Sb-1Synergistic activity and increased lytic performance.[7]
Daptomycin + FosfomycinSynergistic activity against MRSA.[18]

Experimental Protocols

Protocol 1: Membrane Potential Assay Using DiSC₃(5)

This protocol measures changes in bacterial membrane potential using the fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[13][21]

Materials:

  • Bacterial cells in mid-logarithmic growth phase

  • HEPES buffer

  • Glucose

  • DiSC₃(5) stock solution

  • DAP analogue solution

  • Calcium chloride (CaCl₂)

  • Fluorometer

Procedure:

  • Harvest bacterial cells and resuspend them in HEPES buffer.

  • Energize the cells by adding glucose.

  • Add DiSC₃(5) to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved.

  • Place the cell suspension in a fluorometer and begin recording fluorescence intensity (Excitation: ~622 nm, Emission: ~670 nm).

  • Add CaCl₂ to a final concentration of 50 mg/L.

  • Add the DAP analogue and continue to record the fluorescence signal.

  • A rapid increase in fluorescence indicates membrane depolarization.

Protocol 2: Fluorescently-Labeled Daptomycin Uptake Assay

This protocol quantifies the uptake of a fluorescently-labeled DAP analogue into bacterial cells.[22][23]

Materials:

  • Bacterial culture

  • Fluorescently-labeled DAP analogue (e.g., FITC-daptomycin)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Grow bacteria to the desired growth phase and wash with PBS.

  • Resuspend the cells in PBS containing 50 mg/L CaCl₂.

  • Add the fluorescently-labeled DAP analogue to the cell suspension at the desired concentration.

  • Incubate for a defined period.

  • Wash the cells with PBS to remove unbound analogue.

  • Analyze the fluorescence of the bacterial cells using a flow cytometer or visualize uptake with a fluorescence microscope.

Protocol 3: Quantification of Membrane Phospholipid Composition

This protocol outlines a general workflow for analyzing changes in the membrane lipid profile of DAP analogue-resistant bacteria using liquid chromatography-mass spectrometry (LC-MS).[1][4]

Materials:

  • Bacterial cell pellets (from susceptible and resistant strains)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS system

Procedure:

  • Grow bacterial cultures of susceptible and resistant strains to the same optical density and harvest the cell pellets.

  • Perform a lipid extraction from the cell pellets using a standard method (e.g., Bligh-Dyer extraction).

  • Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS analysis.

  • Analyze the lipid extracts using an LC-MS system equipped with a suitable column (e.g., C18 for reverse-phase or HILIC).

  • Identify and quantify the different phospholipid species (e.g., PG, L-PG, CL) based on their mass-to-charge ratio and retention times.

  • Compare the lipid profiles of the resistant and susceptible strains to identify significant differences.

Visualizations

DAP_Resistance_Pathway DAP Resistance: Increased Surface Charge cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space MprF MprF (Synthase/Flippase) LPG Lysyl-PG (L-PG) (Cationic) MprF->LPG Synthesis Membrane_Surface Outer Leaflet MprF->Membrane_Surface Flipping PG Phosphatidylglycerol (PG) (Anionic) PG->MprF Lysine + ATP DAP_Ca DAP Analogue - Ca2+ Complex (Cationic) DAP_Ca->Membrane_Surface Repulsion

Caption: MprF-mediated resistance to DAP analogues.

DAP_Uptake_Troubleshooting Troubleshooting Workflow for Low DAP Analogue Uptake Start Low Intracellular Concentration of DAP Analogue Check_Ca Verify Ca2+ Concentration (50 mg/L) Start->Check_Ca Efflux_Assay Perform Uptake Assay with Efflux Pump Inhibitor (EPI) Check_Ca->Efflux_Assay Ca2+ Correct Efflux_Present Is Uptake Increased with EPI? Efflux_Assay->Efflux_Present Efflux_Mechanism Resistance likely involves Efflux Pumps Efflux_Present->Efflux_Mechanism Yes Binding_Assay Assess Membrane Binding Efflux_Present->Binding_Assay No Binding_Reduced Is Binding Reduced? Binding_Assay->Binding_Reduced Membrane_Change Resistance likely involves Altered Membrane Composition/Charge Binding_Reduced->Membrane_Change Yes Other_Mechanisms Consider other mechanisms (e.g., Cell Wall Thickening) Binding_Reduced->Other_Mechanisms No

Caption: Workflow for troubleshooting low DAP analogue uptake.

References

Validation & Comparative

Unraveling the Stereochemical Basis of Potency: A Comparative Analysis of (R,S,R,S,R)-Boc-Dap-NE and its Isomers in the Synthesis of a Potent Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the critical role of stereochemistry in the precursor of the highly potent anti-mitotic agent, Monomethyl auristatin E (MMAE), this guide provides a comparative analysis of the biological significance of (R,S,R,S,R)-Boc-Dap-NE versus its alternative isomers. While direct biological activity data for these synthetic intermediates is not the primary focus of research, their stereochemical configuration is paramount to the efficacy of the final active pharmaceutical ingredient.

This compound is a key chiral building block in the synthesis of Monomethyl auristatin E (MMAE), a powerful tubulin polymerization inhibitor. MMAE is a widely utilized cytotoxic payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The precise three-dimensional arrangement of atoms, or stereochemistry, within the Boc-Dap-NE precursor dictates the biological activity of the resulting MMAE molecule. This guide will illuminate the stark contrast in activity between MMAE synthesized from the active (R,S,R,S,R) isomer and the inactive counterparts derived from other stereoisomers.

The Decisive Role of Stereochemistry

The biological activity of MMAE is intrinsically linked to its ability to bind to tubulin, a protein essential for microtubule formation and, consequently, cell division. This binding is highly specific and dependent on the correct spatial orientation of the molecule's functional groups. The synthesis of MMAE involves the coupling of several chiral fragments, with Boc-Dap-NE being a critical component.

The (R,S,R,S,R) configuration of Boc-Dap-NE is the diastereomer that leads to the formation of biologically active MMAE. Conversely, isomers with different stereochemical arrangements, such as the (R,S,S,R,S) configuration, are considered inactive precursors as they result in MMAE analogs that do not effectively bind to tubulin and therefore lack significant cytotoxic activity. While these precursors themselves are not typically evaluated for direct biological activity, their use in synthesis directly translates to the potency of the final drug substance.

Comparative Efficacy of the Final Product: MMAE

The most telling comparison of the "activity" of Boc-Dap-NE isomers is reflected in the cytotoxic potency of the MMAE they produce. The following table summarizes the in vitro cytotoxicity of MMAE, derived from the active this compound, against various human cancer cell lines.

Cell LineCancer TypeIC50 (nM) of MMAE
BxPC-3Pancreatic0.97 ± 0.10
PSN-1Pancreatic0.99 ± 0.09
Capan-1Pancreatic1.10 ± 0.44
Panc-1Pancreatic1.16 ± 0.49
SKBR3Breast3.27 ± 0.42
HEK293Kidney4.24 ± 0.37

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

MMAE derived from inactive isomers of Boc-Dap-NE would exhibit significantly higher, or even undetectable, IC50 values, rendering them ineffective as cytotoxic agents.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism by which MMAE exerts its cytotoxic effect is through the inhibition of tubulin polymerization. This process is fundamental to the formation of the mitotic spindle during cell division.

Mechanism of Tubulin Polymerization Inhibition by Active MMAE cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle->Cell Division Essential for Apoptosis Apoptosis Mitotic Spindle->Apoptosis Disruption leads to Active MMAE Active MMAE Active MMAE->Tubulin Dimers Binds to Active MMAE->Microtubule Inhibits Polymerization

Figure 1. Signaling pathway of MMAE-induced apoptosis.

Experimental Protocols

The determination of the biological activity of compounds like MMAE relies on standardized in vitro assays. Below are the detailed methodologies for two key experiments.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of microtubules from tubulin dimers in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl2)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate reader capable of reading absorbance at 340 nm

  • Pre-warmed 96-well plates

Procedure:

  • Prepare a tubulin polymerization mix on ice by reconstituting lyophilized tubulin in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to a final concentration of 3 mg/mL.

  • Prepare serial dilutions of the test compounds (e.g., MMAE) and control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor) in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Pipette 10 µL of the 10x compound dilutions or vehicle control into the wells of a pre-warmed 96-well plate.

  • To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

  • Immediately place the plate in the 37°C microplate reader.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization. The inhibitory activity of the test compound is determined by comparing the polymerization rate in its presence to that of the vehicle control.

Tubulin Polymerization Assay Workflow Start Start Prepare Reagents Prepare Tubulin Mix, Compound Dilutions Start->Prepare Reagents Plate Setup Add Compounds to Pre-warmed Plate Prepare Reagents->Plate Setup Initiate Reaction Add Tubulin Mix to Wells Plate Setup->Initiate Reaction Incubate & Measure Incubate at 37°C Measure Absorbance at 340nm Initiate Reaction->Incubate & Measure Data Analysis Analyze Polymerization Curves Incubate & Measure->Data Analysis End End Data Analysis->End

Figure 2. Workflow for the tubulin polymerization assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., BxPC-3, SKBR3)

  • Complete cell culture medium

  • Test compound (MMAE)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated control wells (vehicle only).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.

Logical Flow of Cytotoxicity Determination Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

Figure 3. Relationship of steps in an MTT cytotoxicity assay.

Comparative Spectroscopic Analysis of (R,S,R,S,R)-Boc-Dap-NE and its Inactive Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R,S,R,S,R)-Boc-Dap-NE is a crucial building block in the synthesis of MMAE, a payload commonly used in antibody-drug conjugates (ADCs). Its specific stereochemistry is vital for the biological activity of the final product. In contrast, (R,S,S,R,S)-Boc-Dap-NE serves as an invaluable negative control in research and development due to its identical chemical composition but different spatial arrangement of atoms, rendering it inactive.

Predicted NMR and Mass Spectrometry Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for both isomers. These predictions are based on established chemical shift values and fragmentation patterns for similar Boc-protected amino acid derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

Functional GroupPredicted Chemical Shift (ppm) for this compoundPredicted Chemical Shift (ppm) for (R,S,S,R,S)-Boc-Dap-NEMultiplicityIntegration
Boc-(CH₃)₃~1.45~1.45singlet9H
Amine-NH~5.0-5.5~5.0-5.5broad singlet1H
Backbone-CH~3.8-4.2~3.8-4.2multiplet1H
Side Chain-CH₂~3.2-3.6~3.2-3.6multiplet2H
Ethyl-CH₂~3.4-3.7~3.4-3.7multiplet2H
Ethyl-CH₃~1.1-1.3~1.1-1.3triplet3H
Other R group protonsDependent on full structureDependent on full structure--

Note: While the exact chemical shifts for the diastereomers are expected to be very similar, subtle differences may be observable in high-resolution spectra due to their different chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Functional GroupPredicted Chemical Shift (ppm) for this compoundPredicted Chemical Shift (ppm) for (R,S,S,R,S)-Boc-Dap-NE
Boc C=O~155-156~155-156
Carboxylic Acid/Ester C=O~170-175~170-175
Boc C(CH₃)₃~80~80
Boc C(CH₃)₃~28~28
Backbone-CH~50-55~50-55
Side Chain-CH₂~40-45~40-45
Ethyl-CH₂~35-40~35-40
Ethyl-CH₃~14-16~14-16
Other R group carbonsDependent on full structureDependent on full structure

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

ParameterPredicted Value for this compoundPredicted Value for (R,S,S,R,S)-Boc-Dap-NE
Molecular FormulaC₂₃H₃₆N₂O₅C₂₃H₃₆N₂O₅
Molecular Weight420.54420.54
[M+H]⁺421.27421.27
[M+Na]⁺443.25443.25
Major Fragments[M+H-56]⁺ (loss of isobutylene), [M+H-100]⁺ (loss of Boc group)[M+H-56]⁺ (loss of isobutylene), [M+H-100]⁺ (loss of Boc group)

Note: As diastereomers, both compounds will have the same molecular weight and are expected to exhibit nearly identical fragmentation patterns under standard ESI-MS conditions. Differentiation by MS/MS would require extensive fragmentation studies and may not be straightforward.

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of Boc-Dap-NE isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the Boc-Dap-NE isomer.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Typical Parameters:
  • Spectral width: 12-16 ppm
  • Number of scans: 16-64
  • Relaxation delay: 1-2 seconds
  • Pulse angle: 30-45 degrees

3. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Typical Parameters:
  • Spectral width: 200-220 ppm
  • Number of scans: 1024 or more (depending on sample concentration)
  • Relaxation delay: 2-5 seconds

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase correct the spectra and perform baseline correction.
  • Calibrate the chemical shift scale using the residual solvent peak as a reference.
  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a stock solution of the Boc-Dap-NE isomer in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Instrumentation and Method:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
  • Mobile Phase: A typical mobile phase would be a mixture of acetonitrile (B52724) and water with 0.1% formic acid to promote ionization.
  • Ionization Mode: Positive ion mode is generally preferred for these compounds.
  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.
  • Mass Range: Scan a mass range appropriate to detect the expected molecular ions (e.g., m/z 100-1000).

3. Data Analysis:

  • Identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
  • Compare the observed accurate mass to the calculated exact mass of the elemental formula.
  • If performing tandem MS (MS/MS), select the precursor ion of interest and analyze the resulting fragment ions to confirm the structure.

Visualization of Experimental Workflow and Synthetic Relationship

The following diagrams illustrate the general workflow for the characterization of Boc-Dap-NE isomers and their logical relationship within the context of MMAE synthesis.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Sample->Dissolve in Deuterated Solvent Dilute for MS Analysis Dilute for MS Analysis Sample->Dilute for MS Analysis Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube NMR_Spectroscopy NMR Spectroscopy (1H, 13C) Transfer to NMR Tube->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (ESI-MS) Dilute for MS Analysis->Mass_Spectrometry Process_Spectra Process Spectra (FT, Phasing, Baseline) NMR_Spectroscopy->Process_Spectra Identify_Signals Identify Signals (Chemical Shifts, m/z) Mass_Spectrometry->Identify_Signals Process_Spectra->Identify_Signals Structural_Elucidation Structural Elucidation Identify_Signals->Structural_Elucidation

Workflow for Spectroscopic Characterization.

synthetic_relationship cluster_synthesis MMAE Synthesis Active_Intermediate This compound (Active Intermediate) MMAE Monomethylauristatin E (MMAE) (Active Drug) Active_Intermediate->MMAE Further Synthetic Steps Inactive_Isomer (R,S,S,R,S)-Boc-Dap-NE (Inactive Control) No_Active_Drug No Biological Activity Inactive_Isomer->No_Active_Drug Used as a control

Logical Relationship in MMAE Synthesis.

A Head-to-Head Battle of Warheads: Comparing the Efficacy of Cytotoxic Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of auristatins, maytansinoids, and topoisomerase inhibitors, providing researchers, scientists, and drug development professionals with a data-driven guide to selecting the optimal cytotoxic payload for their next generation of Antibody-Drug Conjugates (ADCs).

The landscape of cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which combine the targeting precision of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The choice of this payload is a critical determinant of an ADC's success, influencing its potency, therapeutic window, and overall efficacy. This guide provides a comprehensive comparison of three major classes of cytotoxic payloads: auristatins (MMAE and MMAF), maytansinoids (DM1), and topoisomerase I inhibitors (SN-38 and DXd), supported by experimental data and detailed methodologies.

At a Glance: Key Efficacy Parameters of ADC Payloads

The efficacy of an ADC payload is not solely defined by its raw potency but also by a combination of factors including its mechanism of action, cell permeability, and its ability to induce bystander killing.

Payload ClassSpecific PayloadMechanism of ActionBystander Effect Potential
Auristatins MMAETubulin InhibitorHigh
MMAFTubulin InhibitorLow to Negligible
Maytansinoids DM1Tubulin InhibitorLow to Negligible
Topoisomerase Inhibitors SN-38Topoisomerase I InhibitorHigh
Deruxtecan (B607063) (DXd)Topoisomerase I InhibitorHigh

In Vitro Cytotoxicity: A Direct Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC. Lower IC50 values indicate greater potency. The following table summarizes comparative cytotoxicity data from a study on anti-Trop-2 ADCs.

Cell LineADC PayloadIC50 (ng/mL)
CFPAC-1 (Pancreatic) SY02-SN-380.83
SY02-MMAE1.19
MDA-MB-468 (Breast) SY02-SN-380.47
SY02-MMAE0.28

Note: Direct comparative data for a DM1-based ADC under the same experimental conditions was not available in the cited literature.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs. The data below summarizes findings from studies on HER2-positive and Trop-2-expressing tumor models.

HER2-Positive Xenograft Model (BT-474)
Treatment Group (5 mg/kg)Mean Tumor Volume (Day 40)
Control~1200 mm³
PEG-HER2 (Antibody only)~1000 mm³
SN-38-HER2 ADC ~200 mm³
MMAE-HER2 ADC ~300 mm³
T-DM1 ~400 mm³
Trop-2 Expressing Xenograft Models

CFPAC-1 Xenograft Model

Treatment GroupTumor Growth Inhibition (TGI) Rate
SY02-DXd 98.2%
SY02-SN-38 87.3%
SY02-MMAEMinimal tumor growth inhibition

MDA-MB-468 Xenograft Model

Treatment GroupOutcome
SY02-DXd Complete tumor regression
SY02-MMAE Complete tumor regression
SY02-SN-38Data not provided in the same study

Mechanisms of Action and Signaling Pathways

The distinct mechanisms by which these payloads induce cell death are fundamental to their efficacy.

Microtubule Inhibitors: Auristatins and Maytansinoids

MMAE, MMAF, and DM1 are potent antimitotic agents that disrupt microtubule dynamics. By binding to tubulin, they inhibit its polymerization, which is essential for forming the mitotic spindle during cell division.[1] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Payload_Release Payload Release (MMAE/DM1) Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Payload_Release->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of Action for Microtubule Inhibitor ADCs
Topoisomerase I Inhibitors

SN-38 and deruxtecan (DXd) are potent inhibitors of topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication and transcription. These payloads stabilize the complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks.[2] This leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[2]

ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Payload_Release Payload Release (SN-38/DXd) Internalization->Payload_Release Linker Cleavage Nucleus Nucleus TopoI_DNA Topoisomerase I-DNA Complex Nucleus->TopoI_DNA Payload_Release->Nucleus Complex_Stabilization Complex Stabilization TopoI_DNA->Complex_Stabilization Payload Binding DSB DNA Double-Strand Breaks Complex_Stabilization->DSB Apoptosis Apoptosis DSB->Apoptosis

Mechanism of Action for Topoisomerase I Inhibitor ADCs

The Bystander Effect: A Key Differentiator

The bystander effect, the ability of a released payload to kill neighboring antigen-negative tumor cells, is a crucial mechanism for treating heterogeneous tumors.[3] This effect is largely dependent on the physicochemical properties of the payload, particularly its ability to cross cell membranes.[3]

cluster_0 Antigen-Positive Cell cluster_1 Antigen-Negative Cell ADC ADC Internalization Internalization ADC->Internalization Payload_Release Payload Release Internalization->Payload_Release Payload_Diffusion Payload Diffusion (e.g., MMAE, SN-38, DXd) Payload_Release->Payload_Diffusion High Membrane Permeability Bystander_Cell_Death Cell Death Payload_Diffusion->Bystander_Cell_Death

The Bystander Killing Effect

MMAE, SN-38, and DXd are highly membrane-permeable and exhibit a potent bystander effect.[3][4] In contrast, MMAF and DM1 have lower membrane permeability, resulting in a limited or negligible bystander effect.[3] The strong bystander activity of topoisomerase I inhibitor-based ADCs like T-DXd is thought to contribute significantly to their impressive clinical efficacy, even in tumors with low HER2 expression.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific comparison. Below are methodologies for the key assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population (IC50).

Workflow:

Cell_Seeding Seed Cells in 96-well Plate Adherence Allow Adherence (24h) Cell_Seeding->Adherence ADC_Treatment Treat with Serial Dilutions of ADC Adherence->ADC_Treatment Incubation Incubate (72-120h) ADC_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Cell_Culture Culture Tumor Cell Line Implantation Subcutaneously Implant Cells into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization ADC_Administration Administer ADC (e.g., Intravenously) Randomization->ADC_Administration Monitoring Monitor Tumor Volume and Body Weight ADC_Administration->Monitoring Data_Analysis Analyze Tumor Growth Inhibition Monitoring->Data_Analysis Cell_Labeling Label Antigen-Positive (Ag+) and Antigen-Negative (Ag-) Cells with Different Fluorescent Proteins Co_culture Co-culture Ag+ and Ag- Cells Cell_Labeling->Co_culture ADC_Treatment Treat with ADC Co_culture->ADC_Treatment Incubation Incubate for 72-120h ADC_Treatment->Incubation Viability_Measurement Measure Viability of Ag- Cells (Fluorescence) Incubation->Viability_Measurement Analysis Compare Viability to Monoculture Control Viability_Measurement->Analysis

References

A Comparative Guide to Tubulin Polymerization Inhibition: Evaluating Compound Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of compounds that target tubulin, a key protein in microtubule dynamics and a validated target for anticancer therapies. While direct binding affinity data for the specific intermediate, (R,S,R,S,R)-Boc-Dap-NE, is not publicly available, this document outlines the established methodologies and comparative data for well-characterized tubulin inhibitors. This compound is recognized as an isomer of an intermediate in the synthesis of Monomethylauristatin E (MMAE), a potent inhibitor of tubulin polymerization.[1][2] This guide will, therefore, focus on the broader context of evaluating tubulin-binding agents, using known inhibitors as benchmarks.

Understanding Tubulin Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can trigger cell cycle arrest and apoptosis, making tubulin an attractive target for cancer chemotherapy. Compounds that bind to tubulin can be broadly classified as either microtubule-stabilizing or -destabilizing agents.

Comparative Analysis of Tubulin Inhibitors

The efficacy of a tubulin inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) in a tubulin polymerization assay. This value represents the concentration of a compound required to inhibit the polymerization of tubulin by 50%. The following table summarizes the IC50 values for several well-known tubulin inhibitors, providing a baseline for comparison.

CompoundAssay TypeIC50 (µM)Reference
Colchicine Turbidity2.68[3]
Combretastatin A-4 (CA-4) Turbidity2.1[3]
Nocodazole Fluorescence2.292[4]
Tubulin Polymerization-IN-32 Fluorescence2.68 ± 0.15[5]

Experimental Protocols for Determining Tubulin Binding Affinity

The interaction of a compound with tubulin and its effect on microtubule polymerization can be assessed through various in vitro assays. The two most common methods are turbidity-based and fluorescence-based assays.

Turbidity-Based Tubulin Polymerization Assay

This method relies on the principle that the formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be measured by an increase in absorbance at 340 nm.[3]

Materials and Reagents:

  • Purified Tubulin (>99% pure)

  • Test Compound (e.g., this compound) and Control Compounds (e.g., Colchicine)

  • Guanosine-5'-triphosphate (GTP) solution

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[5]

  • Glycerol (B35011)

  • 96-well, clear, flat-bottom microplates

  • Temperature-controlled microplate reader

Workflow for Turbidity-Based Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Tubulin solution (on ice) - GTP stock solution - Compound dilutions plate_prep Pre-warm 96-well plate to 37°C reagent_prep->plate_prep add_compound Add 10x compound dilutions to wells plate_prep->add_compound add_tubulin Add cold tubulin polymerization mix (Tubulin, GTP, Buffer, Glycerol) to wells add_compound->add_tubulin read_absorbance Immediately place plate in reader and measure absorbance at 340 nm every 60s for 60 min at 37°C add_tubulin->read_absorbance plot_data Plot absorbance vs. time read_absorbance->plot_data calc_vmax Determine Vmax and plateau plot_data->calc_vmax calc_inhibition Calculate % inhibition calc_vmax->calc_inhibition determine_ic50 Determine IC50 from dose-response curve calc_inhibition->determine_ic50

Caption: Workflow for a turbidity-based tubulin polymerization assay.

Detailed Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and control compounds. A serial dilution is then made to test a range of concentrations. The tubulin polymerization mix is prepared on ice, containing tubulin, GTP, and glycerol in the general tubulin buffer.[3]

  • Assay Execution: 10 µL of the 10x compound dilutions are added to the wells of a pre-warmed 96-well plate. To initiate the reaction, 90 µL of the cold tubulin polymerization mix is added to each well.[3]

  • Data Acquisition: The plate is immediately placed in a microplate reader pre-warmed to 37°C. The absorbance at 340 nm is measured every 60 seconds for 60 minutes.[3]

  • Data Analysis: The change in absorbance over time is plotted. The maximum rate of polymerization (Vmax) and the plateau absorbance are determined. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[3]

Fluorescence-Based Tubulin Polymerization Assay

This assay utilizes a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole), which shows increased fluorescence upon binding to polymerized microtubules.[3] The increase in fluorescence is proportional to the extent of tubulin polymerization.

Materials and Reagents:

  • All materials from the turbidity-based assay

  • Fluorescent Reporter Dye (e.g., DAPI)

  • 96-well, black, flat-bottom microplates

  • Temperature-controlled fluorescence plate reader

Workflow for Fluorescence-Based Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Tubulin solution (on ice) - GTP stock solution - Compound dilutions - DAPI solution plate_prep Pre-warm black 96-well plate to 37°C reagent_prep->plate_prep add_compound Add 10x compound dilutions to wells plate_prep->add_compound add_tubulin Add cold tubulin polymerization mix (Tubulin, GTP, Buffer, DAPI) to wells add_compound->add_tubulin read_fluorescence Immediately place plate in reader and measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60s for 60 min at 37°C add_tubulin->read_fluorescence plot_data Plot fluorescence vs. time read_fluorescence->plot_data calc_rate Determine initial rate of polymerization plot_data->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 from dose-response curve calc_inhibition->determine_ic50

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Detailed Procedure:

  • Reagent Preparation: Similar to the turbidity-based assay, but with the addition of the fluorescent reporter dye (e.g., DAPI at a final concentration of 10 µM) to the tubulin polymerization mix.[3]

  • Assay Execution: The procedure is identical to the turbidity-based assay, but a black, opaque 96-well plate is used to minimize background fluorescence.

  • Data Acquisition: The fluorescence intensity is measured every 60 seconds for 60 minutes at 37°C, with excitation at approximately 360 nm and emission at approximately 450 nm.[3]

  • Data Analysis: The rate of tubulin polymerization is proportional to the increase in fluorescence over time. The initial rate of polymerization is determined from the slope of the linear portion of the curve. The percentage of inhibition and the IC50 value are then calculated as described for the turbidity-based assay.[5]

Conclusion

References

A Comparative Guide to the Synthetic Routes of Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a critical role as a cross-linking component in the peptidoglycan cell wall of many bacteria. This makes the enzymes in its biosynthetic pathway attractive targets for the development of novel antibiotics. This guide provides a side-by-side comparison of various synthetic routes to DAP, offering an objective overview of their performance with supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Comparison of Synthetic Routes

The efficiency and stereochemical outcome of different synthetic approaches to diaminopimelic acid are summarized in the table below. This allows for a direct comparison of key performance indicators for each method.

Synthetic RouteStarting MaterialKey StepsNumber of StepsOverall YieldStereoselectivity
Chemical Synthesis
From L-Aspartic Acid DerivativeBoc-L-aspartic acid α-t-butyl esterWeinreb amide formation, Horner-Wadsworth-Emmons, Stereoselective reduction, Overman rearrangement, Arene oxidation922%High (product confirmed as meso-DAP)[1]
From Garner's AldehydeGarner's AldehydeCross-metathesis with a protected allyl glycine (B1666218) derivative, Hydrogenation, Hydrolysis, Oxidation~6-8Moderate (e.g., 75% for CM step)[2]High (stereochemistry dependent on starting materials)
Asymmetric HydrogenationDehydroamino acid derivativeAsymmetric hydrogenation using Rh(I)-Et-DuPHOS catalyst~5-7Not specified>95% ee[3]
Schöllkopf Chiral AuxiliaryGlycine and L-valineFormation of bis-lactim ether, Diastereoselective alkylation, Hydrolysis~4-6Not specified>95% de[4][5]
Ring-Closing Metathesis (RCM)Protected allyl and vinyl glycine derivativesCross-metathesis using Grubbs' catalyst, Hydrogenation~4-6ModerateHigh (dependent on chiral precursors)[6][7]
Fermentative/Biocatalytic
FermentationGlucose/SucroseWhole-cell fermentation with engineered Corynebacterium glutamicum1 (fermentation)Titer: up to 189 g/L (for L-lysine, a downstream product)[8]Produces specific stereoisomers (e.g., L-lysine)
Biocatalytic SynthesisPyruvate and (S)-aspartate semi-aldehydeEnzymatic condensation (DHDPS) and reductive amination (DapDH)2 (enzymatic steps)Not specifiedHigh (enzyme-controlled)[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison table.

Synthesis of meso-Diaminopimelic Acid from an L-Aspartic Acid Derivative

This nine-step synthesis yields the meso-diastereomer of DAP with a high degree of stereocontrol.[1]

  • Weinreb Amide Formation: Boc-L-aspartic acid α-t-butyl ester is converted to the corresponding Weinreb amide in quantitative yield using N,O-dimethyl hydroxylamine (B1172632) hydrochloride, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and 1-hydroxybenzotriazole (B26582) (HOBt).

  • β-Ketophosphonate Ester Synthesis: The Weinreb amide is reacted with the anion of dimethyl methylphosphonate (B1257008) to afford the β-ketophosphonate ester in 72% yield.

  • Horner-Wadsworth-Emmons Reaction: The β-ketophosphonate ester undergoes a Horner-Wadsworth-Emmons reaction with benzaldehyde (B42025) to produce the E-enone as the sole product with a 91% yield.

  • Substrate-Controlled Stereoselective Reduction: The enone is reduced using L-selectride at -78 °C, which results in the (2S,4R)-allylic alcohol as the major product in an 8:1 diastereomeric ratio (75% yield of the major diastereomer).

  • Overman Rearrangement: The allylic alcohol is subjected to an Overman rearrangement to install the second amino group.

  • Hydrogenation: The product from the previous step is hydrogenated using palladium on carbon under basic conditions. This reduces the alkene and the trichloroacetamide (B1219227) group, yielding the saturated N-acetyl derivative in 95% yield.

  • Arene Oxidation: The aromatic ring is oxidized using ruthenium(III) chloride hydrate (B1144303) (RuCl₃·3H₂O) and sodium periodate.

  • Esterification: The resulting carboxylic acid is converted to its methyl ester.

  • Deprotection: The final step involves the acid-mediated removal of all protecting groups, followed by recrystallization from ethanol (B145695) to give the dihydrochloride (B599025) salt of meso-DAP.

Asymmetric Hydrogenation for the Synthesis of Enantiomerically Pure DAP Derivatives

This approach employs a chiral catalyst to induce high enantioselectivity in the key hydrogenation step.[3]

  • Substrate Preparation: A suitable dehydroamino acid precursor of diaminopimelic acid is synthesized.

  • Asymmetric Hydrogenation: The dehydroamino acid is dissolved in a suitable solvent, such as methanol, and subjected to hydrogenation in the presence of a rhodium catalyst bearing a chiral diphosphine ligand, for instance, [Rh(I)(COD)-(S,S)- or -(R,R)-Et-DuPHOS)]+OTf-. The reaction is carried out under a hydrogen atmosphere until the starting material is fully consumed.

  • Purification: The resulting optically active, protected amino acid derivative is purified using column chromatography, affording the product with an enantiomeric excess of over 95%.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the desired stereoisomer of diaminopimelic acid.

Fermentative Production of L-Lysine (via the DAP pathway)

This method utilizes metabolically engineered microorganisms to produce L-lysine, for which DAP is a direct precursor.[8]

  • Strain Development: A production strain of Corynebacterium glutamicum is genetically engineered to enhance the metabolic flux through the diaminopimelic acid pathway towards L-lysine. This typically involves the deletion of genes for competing pathways and the overexpression of key biosynthetic enzymes.

  • Fermentation Medium: A chemically defined medium is prepared, containing a primary carbon source like glucose or sucrose, a nitrogen source, various mineral salts, and essential vitamins. The medium is sterilized before use.

  • Inoculum Preparation: A seed culture of the engineered C. glutamicum strain is prepared by growing the cells in a smaller volume of the fermentation medium.

  • Fed-Batch Fermentation: The main production is conducted in a bioreactor with controlled temperature, pH, and dissolved oxygen levels. A fed-batch strategy is implemented, where a concentrated solution of the carbon source is continuously or intermittently fed into the bioreactor to maintain optimal conditions for cell growth and product formation.

  • Product Recovery: Upon completion of the fermentation, the bacterial cells are separated from the culture broth by centrifugation or filtration. L-lysine is then purified from the cell-free supernatant using methods such as ion-exchange chromatography. This process can achieve final L-lysine titers of up to 189 g/L.

Visualization of Synthetic Strategies

The following diagram illustrates the different conceptual approaches for the synthesis of diaminopimelic acid.

G cluster_chemical Chemical Synthesis cluster_biological Biological Synthesis chiral_pool Chiral Pool (e.g., L-Aspartic Acid, Garner's Aldehyde) DAP Diaminopimelic Acid (DAP) chiral_pool->DAP Multi-step synthesis asymmetric_catalysis Asymmetric Catalysis (e.g., Asymmetric Hydrogenation) asymmetric_catalysis->DAP Stereoselective reaction chiral_auxiliary Chiral Auxiliary (e.g., Schöllkopf Method) chiral_auxiliary->DAP Diastereoselective alkylation modern_methods Modern Methods (e.g., Ring-Closing Metathesis) modern_methods->DAP C-C bond formation fermentation Fermentation (Engineered Microorganisms) DAP_pathway DAP Pathway Intermediate fermentation->DAP_pathway Whole-cell conversion biocatalysis Biocatalysis (Isolated Enzymes) biocatalysis->DAP Enzymatic reactions Lysine L-Lysine DAP_pathway->Lysine Decarboxylation

Caption: Overview of major synthetic strategies for diaminopimelic acid production.

References

Unlocking New Frontiers in Antibacterial Drug Discovery: A Comparative Guide to Novel DAP Analogs for Peptidoglycan Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the validation of novel diaminopimelic acid (DAP) analogs as potent inhibitors of bacterial peptidoglycan synthesis, offering a comparative analysis against established antibiotics and detailing the experimental frameworks for their evaluation.

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets and agents. The bacterial cell wall, a structure essential for survival and absent in humans, presents a prime target for drug development. Within the intricate process of peptidoglycan biosynthesis, the incorporation of meso-diaminopimelic acid (m-DAP) is a critical step in many Gram-negative and some Gram-positive bacteria. This guide provides a comprehensive comparison of novel DAP analogs designed to inhibit this pathway, presenting their performance against other peptidoglycan synthesis inhibitors and furnishing the detailed experimental protocols required for their validation.

Quantitative Comparison of Peptidoglycan Synthesis Inhibitors

The efficacy of novel DAP analogs and other peptidoglycan synthesis inhibitors is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative compounds against key bacterial strains.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Novel DAP Analogs and Other Inhibitors against Escherichia coli

Compound ClassCompoundTarget Enzyme(s)MIC (µg/mL) vs. E. coliReference
DAP Analog Thio-DAPDapF70-80[1]
DAP Analog Oxa-DAPDapF70-80[1]
β-Lactam AmpicillinPenicillin-Binding Proteins (PBPs)2-8[2]
Glycopeptide VancomycinD-Ala-D-Ala terminus of peptidoglycan precursors>128 (intrinsically resistant)[2]
Fosfomycin FosfomycinMurA0.25-2[3]

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Novel DAP Analogs and Other Inhibitors against Staphylococcus aureus

Compound ClassCompoundTarget Enzyme(s)MIC (µg/mL) vs. S. aureusReference
DAP Analog Thio-DAPDapF70-80[1]
DAP Analog Oxa-DAPDapF70-80[1]
β-Lactam OxacillinPenicillin-Binding Proteins (PBPs)0.25-2 (MSSA), >2 (MRSA)[4]
Glycopeptide VancomycinD-Ala-D-Ala terminus of peptidoglycan precursors0.5-2[4]
Lipopeptide DaptomycinCell Membrane Integrity & Peptidoglycan Synthesis0.25-1[4]

Experimental Protocols

The validation of peptidoglycan synthesis inhibitors relies on a suite of robust experimental protocols. Here, we detail the methodologies for key assays.

Whole-Cell Peptidoglycan Biosynthesis Assay

This assay provides a holistic view of a compound's ability to inhibit the entire peptidoglycan synthesis pathway within a cellular context.

Principle: Permeabilized bacterial cells are incubated with a radiolabeled peptidoglycan precursor, such as [14C]-N-acetylglucosamine ([14C]-GlcNAc). The incorporation of the radiolabel into the newly synthesized, insoluble peptidoglycan is measured in the presence and absence of the test compound. A reduction in radioactivity in the insoluble fraction indicates inhibition of the pathway.[3]

Protocol:

  • Cell Preparation: Grow a bacterial culture (e.g., E. coli) to mid-log phase. Harvest the cells by centrifugation and wash with a suitable buffer. Permeabilize the cells by a freeze-thaw cycle or by treatment with toluene.

  • Reaction Mixture: Prepare a reaction mixture containing the permeabilized cells, buffer, ATP, and other necessary cofactors.

  • Inhibition Assay: Add the test compound (DAP analog or other inhibitor) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiation of Synthesis: Start the reaction by adding the radiolabeled precursor (e.g., UDP-[14C]-GlcNAc).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Separation: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). Separate the insoluble peptidoglycan from the soluble precursors by filtration or centrifugation.

  • Quantification: Measure the radioactivity of the insoluble fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Enzyme Inhibition Assays

To identify the specific molecular target of an inhibitor, in vitro assays using purified enzymes of the peptidoglycan biosynthesis pathway are essential.

Principle: The Mur ligases (MurC, MurD, MurE, and MurF) are ATP-dependent enzymes. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis during the ligation reaction. The malachite green reagent forms a colored complex with Pi, which can be quantified spectrophotometrically. A decrease in color development indicates inhibition of the Mur ligase.

Protocol:

  • Reaction Components: Purified Mur ligase enzyme, its specific substrates (e.g., UDP-MurNAc-L-Ala for MurD), ATP, and the test compound.

  • Assay Procedure:

    • Incubate the enzyme with the test compound for a short period.

    • Initiate the reaction by adding the substrates and ATP.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Principle: This assay is crucial for validating DAP analogs that target the epimerization of L,L-DAP to meso-DAP. A common method involves a coupled enzymatic reaction where the product of the DapF reaction is a substrate for a subsequent enzyme that produces a detectable signal.

Protocol:

  • Coupled Enzyme System: A common approach is to couple the DapF reaction with meso-diaminopimelate dehydrogenase (m-DAPDH), which catalyzes the NADP+-dependent oxidative deamination of m-DAP. The production of NADPH can be monitored by the increase in absorbance at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture containing purified DapF, the substrate L,L-DAP, the coupling enzyme m-DAPDH, and NADP+.

  • Inhibition Assay: Add the DAP analog at various concentrations to the reaction mixture.

  • Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations to determine the mode of inhibition and the inhibition constant (Ki).

Visualizing the Inhibition of Peptidoglycan Synthesis

To better understand the mechanism of action of DAP analogs and their place within the broader context of peptidoglycan synthesis inhibition, the following diagrams illustrate the key pathways and workflows.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_dap_analogs DAP Analog Inhibition UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA Fosfomycin MurB MurB MurA->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc MurCDE MurC, D, E UDP_MurNAc->MurCDE UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide MurCDE->UDP_MurNAc_tripeptide DAP DAP DAP->MurCDE MurF MurF UDP_MurNAc_tripeptide->MurF UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MurF->UDP_MurNAc_pentapeptide MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Lipid_II_periplasm Lipid II (Periplasm) Flippase->Lipid_II_periplasm PBPs PBPs (Transglycosylase) Lipid_II_periplasm->PBPs Nascent_PG Nascent Peptidoglycan PBPs->Nascent_PG Vancomycin PBPs_TP PBPs (Transpeptidase) Nascent_PG->PBPs_TP β-Lactams Crosslinked_PG Cross-linked Peptidoglycan PBPs_TP->Crosslinked_PG DapF DapF meso_DAP meso-DAP DapF->meso_DAP LL_DAP L,L-DAP LL_DAP->DapF meso_DAP->MurCDE DAP_Analogs Novel DAP Analogs DAP_Analogs->DapF Experimental_Workflow cluster_screening Primary Screening cluster_target_validation Target Validation cluster_lead_optimization Lead Optimization Compound_Library Novel DAP Analog Library Whole_Cell_Assay Whole-Cell Peptidoglycan Biosynthesis Assay Compound_Library->Whole_Cell_Assay MIC_Determination MIC Determination Whole_Cell_Assay->MIC_Determination Active_Hits Active Hits (Low MIC) MIC_Determination->Active_Hits Enzyme_Inhibition_Assays In Vitro Enzyme Inhibition Assays (e.g., DapF, Mur Ligases) Active_Hits->Enzyme_Inhibition_Assays Mechanism_of_Action Mechanism of Action Studies Enzyme_Inhibition_Assays->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Studies Mechanism_of_Action->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Optimized_Leads Optimized Lead Compounds ADMET_Profiling->Optimized_Leads Logical_Relationship Essential_Pathway Peptidoglycan Synthesis is Essential for Bacterial Viability DAP_Incorporation DAP Incorporation is a Critical Step in the Pathway Essential_Pathway->DAP_Incorporation Enzyme_Target DAP Pathway Enzymes (e.g., DapF) are Viable Drug Targets DAP_Incorporation->Enzyme_Target Inhibition DAP Analogs Inhibit Target Enzymes Enzyme_Target->Inhibition DAP_Analogs Novel DAP Analogs are Designed to Mimic DAP DAP_Analogs->Inhibition Pathway_Disruption Peptidoglycan Synthesis is Disrupted Inhibition->Pathway_Disruption Bactericidal_Effect Bactericidal or Bacteriostatic Effect Pathway_Disruption->Bactericidal_Effect

References

Safety Operating Guide

Essential Safety and Handling Protocols for (R,S,R,S,R)-Boc-Dap-NE

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is critical to ensure personnel safety. Based on the safety data for similar compounds like Boc-Dap-OH, the following PPE is mandatory[1][2]:

PPE CategorySpecificationPurpose
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask)To prevent inhalation of the powdered compound.
Eye Protection Chemical safety goggles or faceshieldTo protect eyes from dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact with the compound and associated reagents.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Operational Plan: Safe Handling and Use

A systematic approach to handling (R,S,R,S,R)-Boc-Dap-NE is essential to maintain a safe laboratory environment. This involves careful preparation, handling, and cleanup procedures.

Engineering Controls:

  • Ventilation: All handling of the solid compound and any deprotection reactions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2]. A mechanical exhaust system is required[2].

  • Safety Equipment: A safety shower and an eye wash station must be readily accessible in the immediate work area[2].

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be clean and uncluttered.

  • Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use appropriate tools for transfer (e.g., spatula).

  • Deprotection: The removal of the Boc protecting group typically involves the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent[3][4][5]. These reagents are corrosive and can cause severe skin burns and eye damage. Handle them with extreme caution, always adding acid to the solvent, and ensuring the reaction is performed in a fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Disposal Plan

Chemical waste, including the compound itself, any reaction byproducts, and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect excess solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions from the deprotection process will be acidic and may contain organic solvents. This waste must be collected in a separate, labeled hazardous waste container for corrosive and flammable materials. Do not pour chemical waste down the drain[6].

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Transfer Solid Compound prep_workspace->handle_weigh Proceed to Handling handle_reaction Perform Reaction (e.g., Deprotection with Acid) handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Equipment and Workspace handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_solid_waste Dispose of Solid Waste in Labeled Container cleanup_decontaminate->cleanup_solid_waste cleanup_liquid_waste Dispose of Liquid Waste in Labeled Container cleanup_decontaminate->cleanup_liquid_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_solid_waste->cleanup_remove_ppe cleanup_liquid_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。